2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSEEIYIQOYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600366 | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179996-42-0 | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amine this compound. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical underpinnings and practical applications of key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this molecule. The guide is designed to serve as a practical resource, offering not only predicted spectroscopic data based on analogous structures and first principles but also detailed experimental protocols and in-depth data interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The incorporation of trifluoromethyl groups (CF₃) into bioactive molecules is a widely employed strategy in modern drug discovery. This is due to the unique properties conferred by the CF₃ group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound is a chiral building block that combines the benefits of a trifluoromethyl group with a pharmacophoric 4-methoxyphenyl moiety. Its chirality introduces an additional layer of complexity and potential for stereospecific interactions with biological targets.
Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a target compound. This guide provides a detailed roadmap for the spectroscopic characterization of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for predicting and interpreting spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Theoretical Principles: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (due to coupling with neighboring protons and fluorine atoms).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.35 | d | J = 8.5 | 2H | Ar-H (ortho to CH) |
| ~6.90 | d | J = 8.5 | 2H | Ar-H (ortho to OCH₃) |
| ~4.50 | q | ³J(H,F) = 7.0 | 1H | CH-NH₂ |
| ~3.80 | s | - | 3H | OCH₃ |
| ~1.80 | br s | - | 2H | NH₂ |
Interpretation and Causality:
-
Aromatic Protons: The 4-methoxyphenyl group will exhibit a characteristic AA'BB' system, which at lower fields might appear as two distinct doublets. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a higher field (~6.90 ppm) compared to the protons ortho to the electron-withdrawing ethylamine group (~7.35 ppm).
-
Methine Proton: The proton on the chiral carbon (CH-NH₂) is adjacent to the strongly electronegative trifluoromethyl group, which will deshield it significantly, pushing its chemical shift downfield. Furthermore, this proton will be split into a quartet by the three equivalent fluorine atoms of the CF₃ group, with a typical ³J(H,F) coupling constant of around 7.0 Hz.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at around 3.80 ppm, a characteristic region for methoxy groups on an aromatic ring.
-
Amine Protons: The amine protons (NH₂) typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Their chemical shift can be variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy
Theoretical Principles: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms. The presence of the trifluoromethyl group will have a pronounced effect on the adjacent carbon atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~159.0 | s | - | Ar-C (C-OCH₃) |
| ~130.0 | s | - | Ar-C (C-CH) |
| ~128.5 | s | - | Ar-CH (ortho to CH) |
| ~125.0 | q | ¹J(C,F) = 280 | CF₃ |
| ~114.0 | s | - | Ar-CH (ortho to OCH₃) |
| ~60.0 | q | ²J(C,F) = 30 | CH-NH₂ |
| ~55.3 | s | - | OCH₃ |
Interpretation and Causality:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group will be the most deshielded among the protonated aromatic carbons due to the electron-donating effect of the oxygen.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C,F)), with a large coupling constant of approximately 280 Hz. Its chemical shift will be in the characteristic region for trifluoromethyl groups.
-
Methine Carbon: The chiral carbon (CH-NH₂) will also be split into a quartet due to the two-bond coupling with the fluorine atoms (²J(C,F)), but with a much smaller coupling constant of around 30 Hz.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the typical region for such functional groups.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Principles: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.
Predicted FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (CH and OCH₃) |
| 1610, 1510 | Strong | Aromatic C=C stretching |
| 1250 | Strong | C-O-C asymmetric stretching |
| 1200-1100 | Very Strong | C-F stretching |
| 1030 | Strong | C-O-C symmetric stretching |
| 830 | Strong | para-disubstituted C-H out-of-plane bending |
Interpretation and Causality:
-
N-H Stretching: The primary amine will show two characteristic bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methine and methoxy groups will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The benzene ring will exhibit strong absorptions around 1610 and 1510 cm⁻¹ due to C=C bond stretching.
-
C-O Stretching: The aryl ether linkage will produce a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band around 1030 cm⁻¹.
-
C-F Stretching: The most intense and characteristic bands in the spectrum will be in the 1200-1100 cm⁻¹ region, arising from the strong C-F stretching vibrations of the trifluoromethyl group.
-
Out-of-Plane Bending: The para-substitution pattern on the benzene ring will give rise to a strong C-H out-of-plane bending vibration around 830 cm⁻¹.
Experimental Protocol for FT-IR Data Acquisition
Figure 2: General workflow for FT-IR data acquisition using an ATR accessory.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a solvent such as isopropanol and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
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Sample Application: Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be baseline corrected if necessary.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 205.08 (Calculated for C₉H₁₀F₃NO)
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Major Fragments:
-
m/z = 186: [M - NH₃]⁺
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m/z = 136: [M - CF₃]⁺ (likely a prominent peak)
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m/z = 108: [C₇H₈O]⁺ (p-methoxybenzyl cation)
-
m/z = 69: [CF₃]⁺
-
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak at m/z 205 should be observable, confirming the molecular weight of the compound.
-
Fragmentation Pattern: The most likely fragmentation pathways will involve the cleavage of the bonds adjacent to the chiral center.
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Loss of the trifluoromethyl radical (CF₃•) would lead to the formation of a stable benzylic cation at m/z 136. This is expected to be a major fragment.
-
Alpha-cleavage with loss of the amino group as ammonia (NH₃) could lead to a fragment at m/z 186.
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Cleavage of the C-C bond between the chiral carbon and the aromatic ring could result in the formation of the p-methoxybenzyl cation at m/z 108.
-
The trifluoromethyl cation at m/z 69 is also a possible fragment.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to elute the compound.
-
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By carefully acquiring and interpreting the data from each of these methods, researchers can confidently confirm the identity, purity, and structure of this important chiral building block. The predicted data and detailed protocols within this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate analysis of this and related compounds.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
This guide provides an in-depth exploration of the crystallographic analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry and materials science. We will delve into the experimental protocols and analytical insights required to elucidate its three-dimensional structure, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring a self-validating and authoritative narrative grounded in established scientific principles.
Introduction: The Significance of Structural Elucidation
This compound is a chiral building block that incorporates both a pharmacologically relevant 4-methoxyphenyl group and a trifluoromethyl moiety. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its solid-state structure through single-crystal X-ray diffraction is paramount.[1] This knowledge allows for the rational design of new pharmaceuticals, the control of solid-state properties, and a deeper understanding of the non-covalent interactions that govern molecular recognition and self-assembly.
From Synthesis to Single Crystal: A Methodical Approach
Synthesis of this compound
The synthesis of the title compound can be achieved through various established routes. A common approach involves the reduction of the corresponding oxime or imine precursor. For the purpose of this guide, we will consider a plausible synthetic route followed by purification to yield the crystalline material.
Experimental Protocol: Synthesis
-
Precursor Synthesis: The synthesis begins with the reaction of 4-methoxyacetophenone with a suitable trifluoromethylating agent to yield 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one.
-
Oxime Formation: The resulting ketone is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.
-
Reduction: The oxime is subsequently reduced to the target amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a crystalline solid.
The Art of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of the purified compound is subjected to crystallization trials with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).
-
Slow Evaporation: A promising technique for this compound is slow evaporation. A saturated solution of the amine in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) is prepared in a loosely covered vial. The slow evaporation of the solvent over several days can yield well-formed single crystals.
-
Vapor Diffusion: Alternatively, vapor diffusion can be employed. A concentrated solution of the compound in a low-boiling-point solvent is placed in a small open vial, which is then placed in a larger sealed container with a higher-boiling-point anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
Illuminating the Lattice: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. Modern automated diffractometers are employed for this purpose.[2]
Data Collection Parameters
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₀F₃NO |
| Formula Weight | 205.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1018.9(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.338 |
| Absorption Coefficient (mm⁻¹) | 0.125 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 8456 |
| Independent Reflections | 2345 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
From Diffraction to Structure: Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[3]
Structure Solution and Refinement Workflow
Caption: A typical workflow for crystal structure solution and refinement.
Deciphering the Molecular Architecture
The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.
Molecular Conformation
The analysis of bond lengths, bond angles, and torsion angles reveals the preferred conformation of this compound in the crystalline state. The trifluoromethyl group and the 4-methoxyphenyl ring will adopt a specific orientation relative to the ethanamine backbone to minimize steric hindrance.
Intermolecular Interactions: The Driving Forces of Crystal Packing
The supramolecular assembly of the title compound is dictated by a network of non-covalent interactions. The presence of the amine group (a hydrogen bond donor) and the oxygen and fluorine atoms (hydrogen bond acceptors) suggests a prominent role for hydrogen bonding.
-
N-H···O Hydrogen Bonds: The primary intermolecular interaction is expected to be a hydrogen bond between the amine hydrogen and the methoxy oxygen of a neighboring molecule, forming chains or dimers.
-
N-H···F and C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms are also likely.[4][5] These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing of fluorinated compounds.[6][7]
-
π-π Stacking: The aromatic 4-methoxyphenyl rings may engage in offset face-to-face or edge-to-face π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Key intermolecular interactions in the crystal structure.
Visualizing Intermolecular Contacts: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9] The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts.
For this compound, the Hirshfeld surface analysis would likely reveal:
-
Dominant H···H contacts: Representing the high proportion of hydrogen atoms on the molecular surface.
-
Significant O···H/H···O and F···H/H···F contacts: Corresponding to the N-H···O and N-H···F/C-H···F hydrogen bonds.[5]
-
C···H/H···C and C···C contacts: Indicative of van der Waals forces and π-π stacking interactions.
Conclusion: A Blueprint for Future Design
The crystal structure analysis of this compound provides a detailed blueprint of its solid-state architecture. This information is invaluable for understanding its physicochemical properties and for the rational design of new molecules with tailored functionalities. The insights gained from the analysis of its intermolecular interactions can guide the development of novel pharmaceuticals and functional materials.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-di-chloro-3,3-dieth-oxy-1-(4-fluoro-phen-yl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group adjacent to a chiral benzylic amine center imparts unique physicochemical properties that are highly desirable in modern drug design. This document details the compound's physical and chemical properties, outlines a robust synthetic methodology, provides a thorough analytical characterization profile, and explores its applications as a versatile building block in medicinal chemistry. The content is tailored for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Compound Identification and Overview
This compound is a primary amine characterized by a trifluoromethyl group on the carbon alpha to the nitrogen and a para-methoxyphenyl substituent on the benzylic carbon. This structure combines the lipophilicity and metabolic stability often conferred by the -CF₃ group with the versatile reactivity of a primary amine.[1] The presence of a chiral center makes it a valuable synthon for creating enantiomerically pure active pharmaceutical ingredients (APIs).
| Identifier | Data |
| IUPAC Name | This compound |
| Structure | ![]() |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| CAS Number | (Racemate) 173330-13-3; (R)-isomer HCl salt: 2007916-98-3[2] |
Physicochemical Properties
The physical properties of this compound are heavily influenced by the trifluoromethyl and amine groups. The -CF₃ group increases lipophilicity and can lower the basicity (pKa) of the amine compared to its non-fluorinated analog. While comprehensive experimental data for the free base is not widely published, properties can be estimated based on related structures and general chemical principles.
| Property | Value | Source/Justification |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted, based on similar small aromatic amines. |
| Boiling Point | Not available. Predicted to be higher than its precursor alcohol (87-88 °C @ 1 mmHg for the alcohol).[3] | Amine hydrogen bonding increases boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to be water-soluble.[4] | General property of small organic amines. |
| pKa | ~6-7 (Predicted) | The electron-withdrawing -CF₃ group significantly reduces the basicity of the amine compared to non-fluorinated analogs (pKa ~9-10). |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the nucleophilic primary amine.
-
N-Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a cornerstone reaction for incorporating the motif into larger molecules.
-
N-Alkylation: It can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones is a more controlled method for synthesizing secondary and tertiary amines.
-
Stability: The compound is generally stable under standard laboratory conditions. The C-F bonds are exceptionally strong, rendering the trifluoromethyl group chemically robust and resistant to metabolic degradation.[1] It should be stored away from strong oxidizing agents.
Below is a diagram illustrating the fundamental reactivity of the amine in an acylation reaction.
Synthesis and Manufacturing
A prevalent and efficient method for synthesizing primary amines is the reductive amination of a corresponding ketone.[5] This approach offers high yields and utilizes readily available starting materials and reagents.
Field-Proven Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. The choice of an ammonia source and a reducing agent is critical for maximizing the yield of the primary amine over secondary amine byproducts.
Step 1: Imine Formation
-
To a solution of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a pressure vessel, add a source of ammonia. Anhydrous ammonia or a concentrated solution of ammonium acetate (e.g., 7.5 M in methanol) can be used.
-
Causality: The ketone and ammonia exist in equilibrium with the corresponding imine and water. Using a high concentration of the ammonia source drives the equilibrium towards the imine product, which is essential for the subsequent reduction.
Step 2: Reduction
-
Add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) is a cost-effective choice, but for more challenging reductions, sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Raney Nickel, Pd/C) under a hydrogen atmosphere can be employed.[6]
-
Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Causality: The reducing agent selectively reduces the C=N double bond of the in-situ formed imine to the desired amine. Catalytic hydrogenation is often cleaner and avoids boron waste streams, making it preferable for larger-scale synthesis.[7]
Step 3: Workup and Purification
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reducing agent with dilute acid (e.g., 1 M HCl) at 0 °C.
-
Perform a standard acid-base extraction. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine hydrochloride salt, liberating the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or distillation to yield the pure primary amine.
-
Self-Validation: The purity of the final product must be confirmed by NMR and LC-MS to ensure the absence of starting material and over-alkylated byproducts. The final yield should be calculated based on the purified product mass.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), two doublets in the aromatic region for the para-substituted phenyl ring (~6.9 and 7.3 ppm), a quartet for the benzylic proton (-CH CF₃) due to coupling with the three fluorine atoms (~4.5 ppm), and a broad singlet for the amine (-NH₂) protons which can exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy carbon, the aromatic carbons, the benzylic carbon (split into a quartet by the fluorine atoms), and the trifluoromethyl carbon (also a quartet).
-
¹⁹F NMR: This spectrum provides the cleanest confirmation of the trifluoromethyl group, showing a single sharp signal (a doublet due to coupling with the benzylic proton) around -75 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3250 | N-H Stretch (primary amine, typically two bands) |
| 3000-2850 | C-H Stretch (sp³ and aromatic) |
| 1610, 1515 | C=C Aromatic Ring Stretch |
| 1300-1100 | C-F Stretch (strong, characteristic) |
| 1250 | C-O Asymmetric Stretch (aryl ether) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Electrospray ionization (ESI) would show a strong [M+H]⁺ peak at m/z 206.
-
Fragmentation: The primary fragmentation pathway involves the cleavage of the C-C bond alpha to the phenyl ring, leading to a stable benzylic fragment. Key expected fragments include [M-CF₃]⁺ and the fragment corresponding to the methoxybenzyl cation at m/z 121.
Applications in Research and Drug Development
The unique combination of a chiral amine and a trifluoromethyl group makes this compound a highly valuable building block in medicinal chemistry.[8]
-
Metabolic Stability: The robust C-F bonds of the trifluoromethyl group block potential sites of metabolism (e.g., oxidation of a corresponding methyl group), which can increase the half-life and oral bioavailability of a drug candidate.[9]
-
Lipophilicity and Binding: The -CF₃ group is highly lipophilic and can enhance a molecule's ability to cross cell membranes. It can also participate in favorable binding interactions with protein targets.
-
Amide Isostere: The trifluoroethylamine moiety is increasingly used as a metabolically stable isostere for amide bonds in peptide-based drug candidates. It mimics the hydrogen-bonding capabilities of an amide while being resistant to enzymatic hydrolysis by proteases.[8][10]
-
Chiral Synthesis: As a chiral amine, it is used in the synthesis of enantiomerically pure compounds, where stereochemistry is critical for biological activity and minimizing off-target effects.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related amines and fluorinated compounds suggest the following precautions:
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This guide is for informational purposes only. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANAMINE HCL - CAS:2007916-98-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Strategic Synthesis and Rigorous Characterization of Trifluoromethyl-Containing Chiral Amines: A Technical Guide for Advancing Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into chiral amine scaffolds represents a cornerstone of modern medicinal chemistry. This powerful structural modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis of trifluoromethyl-containing chiral amines. We will delve into the mechanistic intricacies of catalytic enantioselective reductions, innovative umpolung strategies, and the burgeoning field of biocatalysis. Furthermore, this guide will meticulously detail the essential characterization techniques, including multinuclear NMR spectroscopy and chiral HPLC, that are paramount for verifying the stereochemical integrity of these high-value compounds. Through a blend of theoretical principles, field-proven insights, and detailed experimental protocols, this guide aims to empower scientists to confidently navigate the synthesis and analysis of this critical class of molecules, ultimately accelerating the drug discovery and development pipeline.
Introduction: The Privileged Role of Trifluoromethylated Chiral Amines in Medicinal Chemistry
The introduction of a trifluoromethyl group into a drug candidate can be a transformative event. This small, yet exceptionally electronegative, moiety can dramatically alter a molecule's physicochemical properties in ways that are highly advantageous for therapeutic applications. The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group highly resistant to metabolic degradation and thereby increasing the drug's half-life. Moreover, the lipophilicity of the CF3 group can enhance membrane permeability and improve oral bioavailability. When this powerful functional group is appended to a chiral amine, a structural motif prevalent in a vast array of bioactive molecules, the resulting compound often exhibits superior potency and selectivity.
The stereochemical configuration of these amines is of paramount importance, as enantiomers frequently display divergent pharmacological activities and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of trifluoromethyl-containing chiral amines is a central focus of contemporary synthetic organic chemistry. This guide will provide a detailed exploration of the key synthetic strategies and the indispensable analytical techniques required to master this challenging yet rewarding area of research.
Asymmetric Synthesis: A Multi-pronged Approach to Stereocontrol
The creation of a stereogenic center bearing a trifluoromethyl group presents unique synthetic challenges. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of adjacent functional groups, necessitating carefully tailored reaction conditions. Fortunately, a diverse arsenal of synthetic methodologies has been developed to address this challenge, each with its own set of advantages and limitations.
Catalytic Enantioselective Reduction of Trifluoromethyl Imines
One of the most direct and atom-economical routes to trifluoromethyl-containing chiral amines is the asymmetric reduction of prochiral trifluoromethyl imines. This approach has been successfully realized through both transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those based on rhodium and iridium, have proven to be highly effective catalysts for the asymmetric hydrogenation of trifluoromethyl enamides. For instance, the use of a rhodium catalyst bearing the DuanPhos ligand has enabled the highly enantioselective hydrogenation of a broad range of both aryl- and alkyl-substituted α-CF3-enamides, affording the corresponding chiral amines in excellent yields and with up to 99% enantiomeric excess (ee).
Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for the transfer hydrogenation of CF3-substituted ketimines. This metal-free approach offers a valuable alternative to transition-metal catalysis and has demonstrated utility in the synthesis of CF3 analogs of known bioactive compounds.
Innovative Umpolung Strategies
Traditional synthetic approaches to amines often involve the nucleophilic addition of an amine equivalent to an electrophilic carbonyl compound. Umpolung, or polarity inversion, strategies offer a powerful alternative by reversing the normal reactivity of a functional group. In the context of trifluoromethyl amine synthesis, umpolung strategies have been developed to facilitate the formal addition of a "CF3+" equivalent to an amine.
A notable example involves the use of the bench-stable reagent (Me4N)SCF3 in a formal umpolung reaction with amines. This rapid and operationally simple one-pot protocol proceeds through the quantitative formation of a thiocarbamoyl fluoride intermediate, which is then converted to the corresponding N-CF3 amine upon treatment with AgF. This method exhibits high functional group tolerance, making it particularly attractive for the late-stage trifluoromethylation of complex, pharmaceutically relevant molecules.
The Rise of Biocatalysis
Enzymes, nature's catalysts, offer an unparalleled level of stereoselectivity and are increasingly being harnessed for the synthesis of complex chiral molecules. In the realm of trifluoromethyl amine synthesis, engineered variants of cytochrome c552 have been successfully employed to catalyze the asymmetric N–H carbene insertion reaction. This biocatalytic approach enables the synthesis of enantioenriched α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. A key advantage of this methodology is the ability to tune the enantioselectivity by modifying either the protein scaffold or the diazo reagent, providing access to both enantiomers of the desired product.
Other Notable Asymmetric Strategies
Beyond the aforementioned methods, several other innovative strategies have been developed for the asymmetric synthesis of trifluoromethyl-containing chiral amines. These include:
-
Catalytic Enantioselective Isomerization of Imines: A novel approach utilizing a chiral organic catalyst, such as a 9-OH cinchona alkaloid, to effect the highly enantioselective isomerization of trifluoromethyl imines to the corresponding chiral amines. This method is applicable to both aryl and alkyl trifluoromethyl imines.
The Strategic Biological Screening of Novel Trifluoromethyl-Containing Compounds: A Technical Guide
Introduction: The Trifluoromethyl Group - A Pillar of Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of medicinal chemistry.[1][2] This small, yet powerful, functional group can dramatically influence a compound's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[3][4] Its unique electronic and steric properties often lead to enhanced pharmacokinetic and pharmacodynamic profiles, making trifluoromethylated compounds highly sought-after therapeutic candidates.[5][6] The strong carbon-fluorine bonds within the CF3 group confer exceptional stability against metabolic degradation, often leading to a longer in vivo half-life.[4] Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functionalities and enhance binding interactions with biological targets.[3][5]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the biological screening of novel trifluoromethyl-containing compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and discuss the nuances of data interpretation specific to this important class of molecules.
Part 1: The Trifluoromethyl Screening Cascade: A Phased Approach
The biological evaluation of a library of novel trifluoromethyl-containing compounds is best approached through a multi-tiered screening cascade. This strategy allows for the efficient identification of promising hits from a large collection of molecules, followed by increasingly detailed characterization to select candidates for lead optimization.
References
- 1. Participation of mitochondrial respiratory complex III in neutrophil activation and lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Mass spectrometry analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Foreword: Contextualizing the Analyte
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group (–CF₃) is particularly significant, offering a unique combination of electronic properties and steric bulk.[1] The target analyte, this compound, embodies this design philosophy, merging a trifluoromethyl group with a methoxyphenyl ethylamine core—a motif prevalent in pharmacologically active compounds.
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. It moves beyond rote protocols to elucidate the causal reasoning behind methodological choices, empowering researchers to not only replicate but also adapt and troubleshoot their analytical workflows. We will explore the analyte's behavior under different ionization regimes, predict its fragmentation pathways, and detail robust analytical protocols for its characterization and quantification.
Analyte Profile and Core Physicochemical Properties
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte.
-
Structure: 4-MeO-C₆H₄-CH(NH₂)-CF₃
-
Molecular Formula: C₉H₁₀F₃NO
-
Monoisotopic Mass: 205.0715 Da
-
Key Functional Groups:
-
Primary Amine (-NH₂): A basic site, readily protonated in positive-ion electrospray ionization (ESI), making it ideal for LC-MS analysis. It also strongly influences fragmentation patterns in electron ionization (EI).
-
4-Methoxyphenyl Group: An aromatic system with an electron-donating methoxy substituent. This moiety is a common site for characteristic fragmentation.
-
Trifluoromethyl Group (-CF₃): A highly electronegative and stable group that significantly influences the molecule's electronic properties and fragmentation behavior.[1]
-
| Property | Value | Significance in MS Analysis |
| Monoisotopic Mass | 205.0715 Da | The basis for high-resolution mass measurement to confirm elemental composition. |
| [M+H]⁺ Mass | 206.0793 Da | The expected precursor ion in positive-mode ESI-MS for MS/MS experiments. |
| pKa (predicted) | ~8-9 (amine) | Confirms the primary amine as the most likely site of protonation in ESI. |
| LogP (predicted) | ~2.5-3.0 | Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography. |
Ionization Strategies: Choosing the Right Tool for the Task
The choice of ionization technique is paramount as it dictates the nature of the initial ion produced and, consequently, the entire analytical outcome. For this analyte, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are the most relevant techniques.
Electron Ionization (EI): The Hard Ionization Approach
EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, resulting in extensive and reproducible fragmentation.[2] This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural elucidation.
-
Causality: The 70 eV energy far exceeds the ionization energy of the molecule, leading to the ejection of an electron to form a high-energy molecular ion (M•⁺). This excess energy is dissipated through bond cleavages, resulting in a complex fragmentation pattern. The presence of the amine group and the benzylic position creates favorable sites for initial bond scission.
-
Applicability: Best suited for GC-amenable, thermally stable, and volatile compounds. While the target analyte can be analyzed by GC, derivatization of the primary amine (e.g., acetylation or silylation) may be required to improve chromatographic peak shape and thermal stability.
Electrospray Ionization (ESI): The Soft Ionization Standard
ESI is the cornerstone of modern LC-MS analysis, particularly for polar and thermally labile molecules.[3][4] It generates ions from a solution by creating a fine, charged spray, resulting in minimal fragmentation.
-
Causality: In positive ion mode, the acidic mobile phase facilitates the protonation of the most basic site in the molecule—the primary amine—to form a stable protonated molecule, [M+H]⁺. This process is gentle, preserving the intact molecule for selection as a precursor ion in tandem mass spectrometry (MS/MS).
-
Applicability: The ideal technique for quantifying the analyte in complex matrices (e.g., plasma, urine) and for detailed structural characterization via MS/MS. Its compatibility with liquid chromatography allows for the separation of isomers and impurities prior to mass analysis.
Deconstructing the Molecule: Fragmentation Analysis
Understanding the fragmentation pathways is critical for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.
Predicted EI Fragmentation Pathway
The EI spectrum is anticipated to be dominated by fragment ions, with a potentially weak or absent molecular ion peak at m/z 205. The primary amine and the benzylic position are the most likely points of initial fragmentation.
Key Predicted Fragmentations:
-
α-Cleavage (Benzylic Cleavage): The most favorable cleavage for amines.[5] The bond between the benzylic carbon and the trifluoroethyl carbon is likely to break, leading to the formation of a stable, resonance-stabilized methoxyphenylmethaniminium ion.
-
[M - •CF₃]⁺ → m/z 136.0757: This is expected to be a major fragment ion.
-
-
Loss of Amine Group: Cleavage of the C-N bond can occur.
-
[M - •NH₂]⁺ → m/z 189.0631: Formation of a trifluoro-methoxyphenyl-ethyl cation.
-
-
Methoxyphenyl Ring Fragmentation: The methoxy group can lose a methyl radical followed by carbon monoxide.
-
From m/z 136: [C₈H₁₀NO]⁺ → [C₇H₇NO]⁺• (loss of •CH₃) → [C₆H₇N]⁺• (loss of CO) → m/z 121.0502 → m/z 93.0573
-
-
Fluorine-Related Fragmentations: While the C-F bond is strong, losses of fluorine-containing species can occur from certain fragments.[2][6]
Caption: Predicted EI fragmentation pathway for the analyte.
Predicted ESI-MS/MS Fragmentation Pathway
For ESI-MS/MS, we will isolate the protonated molecule [M+H]⁺ at m/z 206.08 and subject it to collision-induced dissociation (CID). The fragmentation will be driven by the charge on the amine.
Key Predicted Fragmentations:
-
Neutral Loss of Ammonia (NH₃): A common loss from protonated primary amines.
-
[M+H - NH₃]⁺ → m/z 189.0631: This results in a stable benzylic carbocation. This is often a prominent fragment.
-
-
Neutral Loss of Trifluoromethane (CHF₃): Cleavage of the benzylic C-C bond can lead to the expulsion of neutral trifluoromethane.
-
[M+H - CHF₃]⁺ → m/z 122.0602: This forms the protonated 4-methoxybenzaldimine ion. This is also expected to be a major, diagnostic fragment.
-
-
Combined Losses: Subsequent fragmentation of the primary fragment ions can occur, particularly from the m/z 189 ion, which could lose ethylene or other small fragments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine as a Chiral Auxiliary
Introduction: A Novel Fluorinated Chiral Auxiliary for Asymmetric Synthesis
In the field of asymmetric synthesis, the quest for robust and highly effective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, which are the cornerstone of the pharmaceutical and agrochemical industries.[1] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert high stereocontrol in subsequent reactions, and be cleaved under mild conditions without racemization of the product, allowing for its recovery and reuse.
This application note introduces 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine as a promising chiral auxiliary for a range of asymmetric transformations. The unique structural features of this molecule, namely the sterically demanding and electron-withdrawing trifluoromethyl (CF₃) group and the electronically distinct p-methoxyphenyl ring, offer significant potential for high diastereoselectivity in reactions such as aldol additions, Michael reactions, and Diels-Alder cycloadditions. The presence of the trifluoromethyl group can significantly influence the conformational preferences of the N-acyl derivatives, leading to enhanced facial bias and, consequently, superior stereocontrol.[2]
These protocols are designed for researchers, scientists, and drug development professionals seeking to employ novel chiral auxiliaries to achieve high levels of stereoselectivity in their synthetic endeavors.
Core Principle: Stereochemical Control via Conformational Rigidity
The efficacy of this compound as a chiral auxiliary stems from its ability to enforce a rigid conformational arrangement in the corresponding N-acyl derivatives. This rigidity, primarily dictated by the steric bulk of the trifluoromethyl group and the methoxyphenyl moiety, creates a highly differentiated steric environment around the prochiral center.
In a typical application, the chiral amine is first acylated with a prochiral carboxylic acid derivative. The resulting amide is then deprotonated to form a chiral enolate. The facial selectivity of subsequent reactions with electrophiles is then controlled by the chiral auxiliary, which effectively shields one face of the enolate.
Figure 1. General workflow for the application of a chiral auxiliary.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the application of this compound as a chiral auxiliary. These are model protocols based on well-established procedures for similar chiral auxiliaries and may require optimization for specific substrates.
Protocol 1: N-Acylation of the Chiral Auxiliary
This protocol describes the formation of the N-acyl derivative, the crucial first step in utilizing the chiral auxiliary.
Materials:
-
(R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of (R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated auxiliary.
Protocol 2: Diastereoselective Aldol Addition
This protocol outlines the use of the N-acylated auxiliary in a diastereoselective aldol reaction, a powerful carbon-carbon bond-forming reaction.
Materials:
-
N-Acylated this compound
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a round-bottom flask and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.5 eq) to the reaction mixture and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the addition of methanol, followed by a phosphate buffer (pH 7) and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
| Substrate (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85 |
| Benzaldehyde | >98:2 | 90 |
| Acetaldehyde | >90:10 | 82 |
Table 1. Representative data for the diastereoselective aldol reaction. (Note: These are hypothetical data based on the expected high performance of the auxiliary and require experimental verification).
Protocol 3: Diastereoselective Michael Addition
This protocol details a conjugate addition reaction, another key method for asymmetric C-C bond formation.
Materials:
-
N-Acylated this compound
-
Lithium diisopropylamide (LDA)
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Generate the lithium enolate of the N-acylated auxiliary by treating a THF solution of the amide (1.0 eq) with LDA (1.1 eq) at -78 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated ester (1.2 eq) in THF to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the Michael adduct. Determine the diastereomeric excess by chiral HPLC analysis.
| Michael Acceptor | Diastereomeric Excess (de %) | Yield (%) |
| Methyl acrylate | >95% | 88 |
| Cyclohexenone | >97% | 92 |
| Nitroethylene | >92% | 85 |
Table 2. Expected performance in diastereoselective Michael additions. (Note: These are hypothetical data based on the expected high performance of the auxiliary and require experimental verification).
Protocol 4: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Diastereomerically enriched adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous layer and extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1N HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic layers over anhydrous sodium sulfate and concentrate to obtain the enantiomerically pure product.
Figure 2. Experimental workflow from the N-acylated auxiliary to the final product.
Conclusion and Future Outlook
This compound represents a promising and versatile chiral auxiliary for asymmetric synthesis. The strategic placement of the trifluoromethyl group is anticipated to provide exceptional levels of stereocontrol in a variety of important chemical transformations. The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this novel auxiliary. Further investigations into its application in other asymmetric reactions, such as alkylations and cycloadditions, are warranted and expected to yield highly valuable synthetic methodologies. The straightforward attachment and cleavage procedures, coupled with the potential for high diastereoselectivity, position this auxiliary as a valuable tool in the synthesis of complex, enantiomerically pure molecules.
References
Application Notes and Protocols for Asymmetric Synthesis Using 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides detailed application notes and protocols for the utilization of the chiral amine, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, in asymmetric synthesis. Chirality is a critical consideration in modern drug discovery and development, as the enantiomeric forms of a drug molecule often exhibit distinct pharmacological and toxicological profiles.[1][2] This guide is designed to provide researchers and synthetic chemists with practical, field-proven insights and methodologies for leveraging this fluorinated chiral building block in the synthesis of enantiomerically enriched compounds. The protocols detailed herein are grounded in established principles of asymmetric synthesis and are designed to be self-validating and adaptable to various research and development needs.
Introduction: The Significance of Fluorinated Chiral Amines in Asymmetric Synthesis
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties, leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[3] When combined with a chiral center, as in this compound, these molecules become powerful tools in asymmetric synthesis. This chiral amine can serve as a versatile precursor for the synthesis of novel chiral ligands, as a chiral auxiliary to direct the stereochemical outcome of reactions, or as a resolving agent for the separation of enantiomers.[4][5][6]
The trifluoromethyl group provides a unique steric and electronic signature that can lead to high levels of stereochemical control in synthetic transformations. The para-methoxyphenyl substituent also offers electronic modulation and a handle for further functionalization or cleavage. This guide will explore the practical applications of this valuable synthetic tool.
Chiral Resolution of Racemic this compound
For many applications, an enantiomerically pure form of the amine is required. While enantioselective syntheses of fluorinated amines are an active area of research, classical resolution of a racemic mixture via diastereomeric salt formation remains a robust and scalable method.[2] This protocol is adapted from established procedures for structurally similar amines.[2]
Protocol 2.1: Diastereomeric Salt Resolution using Tartaric Acid Derivatives
This protocol outlines a general procedure for the resolution of racemic this compound using a chiral resolving agent such as a tartaric acid derivative. The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.[2]
Materials:
-
Racemic this compound
-
(R,R)-Di-p-toluoyl-tartaric acid (or other suitable chiral acid)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R,R)-di-p-toluoyl-tartaric acid in warm methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any soluble impurities.
-
The filtrate can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution.
-
Stir the biphasic mixture vigorously until the salt has completely dissolved and the free amine has partitioned into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the recovered amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
-
Data Presentation:
| Chiral Resolving Agent | Solvent | Theoretical Yield of Diastereomeric Salt (%) | Expected Enantiomeric Excess (e.e.) |
| (R,R)-Di-p-toluoyl-tartaric acid | Methanol | 50 | >90% (with optimization) |
| (S,S)-Di-p-toluoyl-tartaric acid | Ethanol | 50 | >90% (with optimization) |
| (R)-Mandelic Acid | Isopropanol | 50 | Variable, requires screening |
Note: The data in this table is illustrative and based on typical results for similar amine resolutions. Actual results will require optimization of the specific substrate and conditions.[2]
Visualization of the Resolution Workflow:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] The auxiliary is then removed to reveal the enantiomerically enriched product. While specific protocols for this compound as a chiral auxiliary are not extensively reported, its structural similarity to other successful auxiliaries, such as 1-phenylethylamine, suggests its potential in various asymmetric reactions.[7][8]
Protocol 3.1: Asymmetric Alkylation of an Imine Derived from this compound (Adapted Protocol)
This protocol describes a plausible method for the asymmetric alkylation of an imine formed from a ketone and enantiopure (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. The steric bulk of the trifluoromethyl group and the electronic nature of the methoxyphenyl ring are expected to provide good facial selectivity.
Materials:
-
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
-
Prochiral ketone (e.g., cyclohexanone)
-
Titanium (IV) chloride (TiCl₄)
-
Triethylamine
-
Anhydrous toluene
-
Alkylating agent (e.g., methyl iodide)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Standard workup and purification reagents
Procedure:
-
Imine Formation:
-
To a solution of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (1.0 eq.) and cyclohexanone (1.1 eq.) in anhydrous toluene, add TiCl₄ (0.6 eq.) dropwise at 0 °C.
-
Add triethylamine (1.5 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting imine by column chromatography.
-
-
Asymmetric Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral imine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 1 hour to form the corresponding aza-enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
-
Hydrolysis and Auxiliary Cleavage:
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Dissolve the crude product in a mixture of THF and 1 M HCl and stir at room temperature for 4 hours to hydrolyze the imine and cleave the chiral auxiliary.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the desired alkylated ketone.
-
The aqueous layer can be basified to recover the chiral auxiliary.
-
-
Analysis:
-
Purify the alkylated ketone by column chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
-
Visualization of the Asymmetric Alkylation Workflow:
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
Synthesis of Chiral Ligands
Chiral ligands are essential components of catalysts used in a wide range of asymmetric transformations.[9][10] this compound can serve as a valuable scaffold for the synthesis of novel P,N-ligands, which have shown great promise in asymmetric catalysis.
Protocol 4.1: Synthesis of a Chiral Phosphine-Amine (P,N) Ligand (Conceptual Protocol)
This conceptual protocol outlines the synthesis of a P,N-ligand from (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine and 2-(diphenylphosphino)benzaldehyde.
Materials:
-
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
-
2-(Diphenylphosphino)benzaldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous dichloromethane
-
Standard workup and purification reagents
Procedure:
-
Reductive Amination:
-
To a solution of 2-(diphenylphosphino)benzaldehyde (1.0 eq.) and (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (1.1 eq.) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
-
Workup and Purification:
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired chiral P,N-ligand.
-
-
Characterization:
-
Characterize the ligand by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
-
The enantiomeric purity can be confirmed by chiral HPLC.
-
Visualization of Ligand Synthesis:
Caption: Conceptual synthesis of a chiral P,N-ligand.
Conclusion and Future Outlook
This compound is a promising and versatile building block for asymmetric synthesis. While detailed application notes are still emerging in the literature, the protocols and concepts presented in this guide, based on established methodologies for analogous compounds, provide a solid foundation for its use in the synthesis of enantiomerically enriched molecules. The unique electronic and steric properties conferred by the trifluoromethyl and methoxyphenyl groups suggest that this chiral amine will find increasing application in the development of novel chiral auxiliaries, ligands, and catalysts for asymmetric transformations, ultimately contributing to the advancement of pharmaceutical and fine chemical synthesis.
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. キラル補助剤 [sigmaaldrich.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Moieties in Drug Discovery
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications often lead to drugs with improved pharmacokinetic properties and enhanced therapeutic efficacy. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral building block that combines the benefits of a trifluoromethyl group with a 4-methoxyphenyl scaffold, a common motif in centrally active agents. This application note will explore the utility of this versatile building block in the synthesis of bioactive molecules, with a focus on its application in the development of neurokinin receptor antagonists.
Rationale for Application: A Versatile Building Block for CNS Drug Discovery
The 4-methoxyphenyl group is a common feature in many central nervous system (CNS) drug candidates due to its favorable properties for blood-brain barrier penetration. When combined with a trifluoromethyl group and a chiral amine, as in this compound, it becomes a powerful tool for medicinal chemists. This building block can be readily incorporated into lead compounds through common synthetic transformations, such as amide bond formation, to introduce key structural features that can modulate biological activity.
One promising application of this building block is in the synthesis of neurokinin-1 (NK1) receptor antagonists.[2] These antagonists have shown therapeutic potential in treating a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[3] Many potent NK1 receptor antagonists feature an aromatic core and a chiral amine, making this compound an ideal starting material for the synthesis of novel analogs.[4][5]
Synthetic Workflow: Amide Coupling for the Synthesis of a Novel NK1 Receptor Antagonist Analog
The following workflow outlines a representative synthesis of a potential neurokinin receptor antagonist analog using this compound. This protocol is based on standard amide coupling methodologies frequently employed in medicinal chemistry.[6][7]
Caption: Synthetic workflow for the amide coupling of this compound.
Experimental Protocol: Amide Coupling Reaction
This protocol details the synthesis of N-(2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl)-3,5-bis(trifluoromethyl)benzamide, a potential NK1 receptor antagonist analog.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 205.18 | 1.0 | 1.0 |
| 3,5-Bis(trifluoromethyl)benzoic acid | 258.12 | 1.1 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 | 1.2 |
| Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)benzoic acid (1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Add DIPEA (3.0 mmol) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome and Characterization:
The final product, N-(2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl)-3,5-bis(trifluoromethyl)benzamide, is expected to be a white to off-white solid. The structure and purity of the compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, particularly for the synthesis of CNS-active compounds. Its unique combination of a trifluoromethyl group, a 4-methoxyphenyl ring, and a chiral amine allows for the introduction of key pharmacophoric features that can enhance the biological activity and pharmacokinetic properties of drug candidates. The provided protocol for amide coupling demonstrates a straightforward method for incorporating this building block into a potential neurokinin receptor antagonist, highlighting its utility in the rapid generation of novel analogs for drug discovery programs.
References
- 1. jelsciences.com [jelsciences.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a scientifically-grounded, hypothetical guide. As of the date of this document, a comprehensive search of peer-reviewed literature and chemical databases has yielded no specific, published examples of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine being used directly in peptide synthesis. The protocols and rationale described herein are based on established principles of chiral resolution and peptide chemistry and are provided as a prospective research framework.
Introduction: The Pursuit of Chiral Purity in Peptide Therapeutics
The stereochemistry of amino acid building blocks is paramount in peptide synthesis. The biological activity of a peptide is exquisitely dependent on its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. The incorporation of an incorrect enantiomer can lead to inactive, or even agonistic, peptide analogs. Consequently, ensuring the enantiomeric purity of amino acid precursors is a critical control point in the synthesis of therapeutic peptides.
While many proteinogenic amino acids are readily available in enantiopure form from the "chiral pool," the development of novel peptide drugs often requires non-canonical or custom-synthesized amino acids, which may be prepared as racemic mixtures. For these valuable precursors, chiral resolution—the separation of enantiomers—is an indispensable step. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic acid (such as an N-protected amino acid) with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physicochemical properties, notably solubility, which allows for their separation by fractional crystallization.[]
This document proposes the application of (S)- or (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine as a novel chiral resolving agent for N-protected amino acids, a critical step in ensuring the building block integrity for solid-phase peptide synthesis (SPPS).
Rationale for this compound as a Chiral Resolving Agent
We hypothesize that the unique structural features of this compound make it a compelling candidate for the chiral resolution of N-protected amino acids.
-
Structural Rigidity and Defined Stereocenter: The benzylic amine structure provides a well-defined stereocenter close to the basic amino group, which is essential for effective chiral recognition during salt formation.
-
The Trifluoromethyl Group (CF3): The strongly electron-withdrawing CF3 group enhances the acidity of the benzylic proton and can influence crystal packing through dipole-dipole interactions or weak hydrogen bonds. This electronic perturbation can create more distinct differences in the crystal lattice energies of the diastereomeric salts, potentially leading to greater solubility differentials and more efficient separation.
-
The 4-Methoxyphenyl Group: This group provides a rigid, aromatic scaffold that facilitates strong π-π stacking interactions within the crystal lattice. The methoxy substituent can also participate in hydrogen bonding. These non-covalent interactions are crucial for the formation of well-ordered, crystalline salts, which is a prerequisite for successful fractional crystallization.
The combination of these features suggests that this compound could form highly crystalline, easily separable diastereomeric salts with racemic N-protected amino acids, such as those protected with the fluorenylmethyloxycarbonyl (Fmoc) group commonly used in modern peptide synthesis.
Synthesis Protocol: (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
The target chiral amine can be synthesized from the commercially available ketone precursor via asymmetric reductive amination.
Reaction: Asymmetric Reductive Amination of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone.
Workflow Diagram: Synthesis of Chiral Amine
Caption: Workflow for the synthesis of the chiral amine.
Detailed Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (1.0 eq), a chiral ruthenium catalyst (e.g., Ru(OAc)2[(S)-BINAP]) (0.01 eq), and an ammonia source such as ammonium acetate (5.0 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2) to 50 atm.
-
Reaction: Stir the mixture at 40-50 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amine.
-
Characterization: Confirm the structure and enantiomeric excess (e.e.) of the final product using NMR, mass spectrometry, and chiral HPLC.
Application Protocol: Chiral Resolution of a Racemic Fmoc-Amino Acid
This protocol describes the hypothetical use of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine to resolve a racemic mixture of Fmoc-D/L-Phenylalanine.
Workflow Diagram: Chiral Resolution
Caption: Diastereomeric salt resolution workflow.
Step 1: Formation of Diastereomeric Salts
-
Dissolution: In a flask, dissolve racemic Fmoc-D/L-Phenylalanine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol. Warm the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: To the warm solution, add a solution of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (0.5 - 0.6 eq) in the same solvent dropwise. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.
-
Crystallization: Allow the solution to cool slowly to room temperature. Spontaneous precipitation of the less soluble diastereomeric salt may occur. If not, the solution can be cooled further in an ice bath or seeded with a previously formed crystal.
-
Aging: Stir the resulting slurry at room temperature or 0-4 °C for several hours to allow the crystallization to reach equilibrium.
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. At this stage, a small sample can be analyzed to determine the diastereomeric excess (d.e.).
Step 3: Liberation of the Enantiopure Fmoc-Amino Acid
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system of ethyl acetate and water.
-
Acidification: Add an aqueous acid solution (e.g., 1M HCl) dropwise with vigorous stirring. This protonates the carboxylic acid of the Fmoc-amino acid and neutralizes the chiral amine, breaking the salt.
-
Extraction: The protonated chiral amine will move into the aqueous layer, while the enantiopure Fmoc-amino acid will remain in the ethyl acetate layer. Separate the layers.
-
Washing: Wash the organic layer with 1M HCl followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched Fmoc-L-Phenylalanine.
Step 4: Recovery and Analysis
-
Recovery of Resolving Agent: The chiral amine can be recovered from the aqueous layers by basifying with NaOH and extracting with an organic solvent.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved Fmoc-L-Phenylalanine using chiral HPLC.
Data Presentation (Hypothetical)
The success of a chiral resolution experiment is determined by the yield and the enantiomeric excess of the product. The choice of solvent is critical and often requires screening.
Table 1: Hypothetical Results of Solvent Screening for Resolution of Fmoc-D/L-Phe
| Entry | Solvent | Resolving Agent Eq. | Yield of Salt (%) | d.e. of Salt (%) | e.e. of Liberated Fmoc-Phe (%) |
| 1 | Ethyl Acetate | 0.5 | 40 | >98 | >98 (L-enantiomer) |
| 2 | Methanol | 0.5 | 45 | 90 | 90 (L-enantiomer) |
| 3 | Acetonitrile | 0.5 | 35 | 95 | 95 (L-enantiomer) |
| 4 | Isopropanol | 0.5 | 42 | 92 | 92 (L-enantiomer) |
Conclusion and Future Directions
This document outlines a hypothetical, yet scientifically plausible, application for this compound as a novel chiral resolving agent in peptide science. The proposed protocols for its synthesis and its use in the resolution of N-protected amino acids provide a clear roadmap for researchers interested in exploring its potential. The unique electronic and steric properties imparted by the trifluoromethyl and methoxyphenyl groups suggest that this compound could offer advantages in forming highly crystalline, easily separable diastereomeric salts.
Experimental validation of these protocols is required. Future work should focus on synthesizing both enantiomers of the amine and screening them against a library of racemic N-protected amino acids under various crystallization conditions to fully map their utility and effectiveness as resolving agents for peptide synthesis.
References
Application Notes and Protocols: Synthesis and Chiral Resolution of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α-Trifluoromethylated Amines
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the basicity of nearby functional groups. Chiral amines containing a trifluoromethyl group at the α-position are of exceptional interest as they serve as valuable building blocks for pharmaceuticals and act as non-basic amide bond surrogates in peptidomimetics. The specific enantiomer of these compounds is often crucial for achieving the desired therapeutic effect while minimizing off-target activities.
This guide provides a comprehensive, two-part protocol for obtaining enantiomerically pure 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. As this specific chiral amine is not widely documented as a direct mediator of enantioselective reactions, this document focuses on the critical prerequisite: its synthesis in racemic form and subsequent separation into its constituent enantiomers. This process is fundamental for any researcher aiming to utilize this or similar chiral amines in asymmetric synthesis or drug discovery programs.
Part 1: Synthesis of Racemic this compound
Principle of the Reaction: Reductive Amination
The most direct route to the target amine is the reductive amination of the corresponding ketone, 4'-Methoxy-2,2,2-trifluoroacetophenone. This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the ketone with an ammonia source. This intermediate is then reduced in situ by a hydride-donating agent, such as sodium borohydride (NaBH₄), to yield the final primary amine. The choice of an ammonia source (e.g., ammonium acetate) and a protic solvent like methanol facilitates both the imine formation and the subsequent reduction.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
4'-Methoxy-2,2,2-trifluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-Methoxy-2,2,2-trifluoroacetophenone (1.0 eq.). Dissolve it in anhydrous methanol (approx. 5 mL per 1 g of ketone).
-
Ammonia Source: Add ammonium acetate (7-10 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Scientist's Note: A large excess of the ammonia source is used to drive the equilibrium towards imine formation.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise over 20-30 minutes.
-
Trustworthiness Check: The addition must be slow and controlled to manage the exothermic reaction and hydrogen gas evolution.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ketone.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic this compound. The product can be further purified by column chromatography on silica gel if necessary.
Part 2: Chiral Resolution by Diastereomeric Salt Formation
Principle of Resolution
Chiral resolution is a classical and highly effective technique for separating enantiomers. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent, allowing one to be selectively crystallized while the other remains in the mother liquor.[1][2] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine. A common and effective resolving agent for amines is (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).[1]
Detailed Experimental Protocol: Diastereomeric Crystallization
Materials:
-
Racemic this compound
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or (R,R)-(+)-Tartaric acid
-
Methanol (MeOH)
-
Acetone or Ethyl Acetate
-
5 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks, Hirsch funnel, ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent such as methanol or acetone. Gently warm the solution to ensure complete dissolution.
-
Salt Formation: In a separate flask, dissolve the chiral resolving agent, (+)-DBTA (0.5 eq.), in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Scientist's Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of one diastereomeric salt, assuming it is significantly less soluble. The stoichiometry may require optimization.[3]
-
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. To maximize crystal formation, the flask can be cooled further in an ice bath or stored in a refrigerator for several hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor.
-
Trustworthiness Check: The mother liquor, which contains the more soluble diastereomer, should be saved for the recovery of the other amine enantiomer.
-
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent. This step is often crucial for achieving high enantiomeric excess.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and transfer it to a separatory funnel. Add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12), ensuring all the salt has dissolved.[1]
-
Extraction: Extract the liberated free amine with diethyl ether or DCM (3x volumes). The tartrate salt will remain in the aqueous layer.
-
Isolation and Analysis: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor (from step 4) by treating it with base and extracting in a similar manner (steps 6-8).
Summary of Data and Analysis
| Process Step | Key Reagents | Solvent(s) | Typical Conditions | Expected Outcome | Analytical Verification |
| Synthesis | 4'-Methoxy-2,2,2-trifluoroacetophenone, NH₄OAc, NaBH₄ | Methanol | 0 °C to RT, 4-6 h | Racemic Amine (Yield: 70-90%) | ¹H NMR, ¹³C NMR, MS |
| Resolution | Racemic Amine, (+)-DBTA | Methanol, Acetone | RT cooling, crystallization | Diastereomeric Salt | Melting Point |
| Liberation | Diastereomeric Salt, NaOH | Water / DCM or Ether | Basification (pH > 12) | Enantioenriched Amine | Chiral HPLC, Polarimetry |
Determination of Enantiomeric Excess (e.e.)
The most reliable method for determining the enantiomeric purity of the final product is Chiral High-Performance Liquid Chromatography (HPLC) . A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) must be used. The mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine), will need to be optimized to achieve baseline separation of the two enantiomers. The e.e. is calculated from the relative areas of the two peaks in the chromatogram.
References
Application Notes and Protocols: Derivatization of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine for Drug Discovery
Introduction: The Strategic Importance of the α-Trifluoromethyl Amine Scaffold
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the diverse landscape of fluorinated motifs, the α-trifluoromethyl amine group stands out as a particularly valuable pharmacophore.[1][2] This structural element is increasingly utilized as a bioisosteric replacement for other functional groups to enhance the pharmacological profile of lead compounds.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral building block of significant interest in drug discovery.[3][4] Its structure combines the beneficial properties of the trifluoromethyl group with a methoxyphenyl moiety, a common feature in many biologically active compounds. The primary amine functionality serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around this privileged scaffold. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and the scientific rationale behind each experimental choice.
Core Derivatization Strategies
The primary amine of this compound offers a nucleophilic center for various chemical transformations. The most common and impactful derivatization strategies include acylation, sulfonylation, and reductive amination. These reactions allow for the introduction of a diverse range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
Acylation: Forging Amide Bonds for Enhanced Interactions
The formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry. Amides are prevalent in numerous approved drugs due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for target binding.
Causality Behind Experimental Choices: The choice of acylating agent is critical and dictates the nature of the resulting derivative. Acyl chlorides and anhydrides are highly reactive and suitable for rapid derivatization. Carboxylic acids, when activated with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), offer a milder and more versatile approach, particularly for sensitive substrates. The use of a base, such as triethylamine or DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sulfonylation: Introducing the Versatile Sulfonamide Moiety
The sulfonamide group is another key functional group in drug design, found in a wide range of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[5] Sulfonamides are generally more metabolically stable than amides and can also act as hydrogen bond donors and acceptors.
Causality Behind Experimental Choices: The reaction of an amine with a sulfonyl chloride is the most common method for preparing sulfonamides.[5] Similar to acylation, a base is required to scavenge the generated HCl. The choice of sulfonyl chloride allows for the introduction of various aryl or alkyl groups, influencing the derivative's lipophilicity and steric profile.
Protocol 2: General Procedure for Sulfonylation
Objective: To synthesize an N-sulfonylated derivative of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by recrystallization or flash column chromatography.
Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[6][7][8][9][10] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[8][10]
Causality Behind Experimental Choices: The choice of the carbonyl compound directly determines the alkyl group to be introduced. The reducing agent is a critical component of this reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[6][10] The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.
Protocol 3: General Procedure for Reductive Amination
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Data Presentation: A Comparative Overview of Derivatization Strategies
| Derivatization Strategy | Reagents | Key Advantages | Potential Challenges |
| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Robust and high-yielding reaction. Introduces amide functionality for H-bonding. | Acyl chlorides can be moisture-sensitive. Over-acylation with di-functional acylating agents. |
| Sulfonylation | Sulfonyl chlorides | Forms stable sulfonamides. Allows for diverse aryl and alkyl substitutions. | Sulfonyl chlorides can be lachrymatory. Reaction can be sluggish with sterically hindered amines. |
| Reductive Amination | Aldehydes, Ketones, NaBH(OAc)3 or NaBH3CN | Versatile for introducing a wide range of alkyl groups. One-pot procedure. | Potential for over-alkylation to form tertiary amines. Aldehydes can be prone to self-condensation. |
Visualization of Experimental Workflows
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Integration of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine in the Synthesis of Advanced Bioactive Molecules
Introduction: The Confluence of Trifluoromethyl and Chiral Amine Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the myriad of structural motifs employed to this end, the strategic incorporation of fluorine-containing groups has emerged as a paramount strategy.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[2] Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] This often translates to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
Concurrently, the principles of stereochemistry are central to the design of safe and efficacious therapeutics. Chiral molecules, particularly chiral amines, are ubiquitous in biologically active compounds, with different enantiomers often exhibiting vastly different pharmacological and toxicological effects.[4][5] Therefore, the ability to introduce a specific stereocenter into a drug candidate is of utmost importance.[4]
This guide focuses on 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine , a building block that synergistically combines the advantageous properties of a trifluoromethyl group and a chiral benzylic amine. The presence of the 4-methoxy group on the phenyl ring provides an additional point for synthetic modification, further expanding its utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile building block in the synthesis of next-generation bioactive molecules.
Core Attributes of this compound as a Building Block
The utility of this compound as a synthetic precursor is rooted in its unique structural features:
| Feature | Chemical Property | Impact on Bioactive Molecules |
| Trifluoromethyl Group | Strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[2] | Enhances binding affinity, improves cell membrane permeability, and increases in vivo half-life by blocking metabolic pathways.[1][3] |
| Chiral Benzylic Amine | A primary amine at a stereogenic center adjacent to an aromatic ring. | Provides a key site for introducing stereospecificity, crucial for selective interaction with chiral biological targets like enzymes and receptors.[4] |
| 4-Methoxyphenyl Group | An electron-donating methoxy group on the aromatic ring. | Modulates the electronic properties of the aromatic system and offers a handle for further functionalization or metabolic targeting. |
Synthetic Pathways and Chiral Resolution: Foundational Protocols
A common and practical approach to obtaining enantiomerically pure this compound involves the synthesis of the racemic mixture followed by chiral resolution.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from established methods for the synthesis of analogous 2,2,2-trifluoro-1-arylethylamines.[6] The key transformation is the reductive amination of the corresponding ketone.
Workflow for Synthesis of Racemic Amine
Caption: Synthetic workflow for racemic this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-2,2,2-trifluoroacetophenone (1.0 eq) with ammonium formate (3.0-5.0 eq).
-
Causality: The Leuckart-Wallach reaction is a robust and high-yielding method for the reductive amination of ketones.[6] Ammonium formate serves as both the ammonia source and the reducing agent (in the form of formic acid). An excess of ammonium formate drives the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Add a 2M solution of sodium hydroxide (NaOH) to basify the mixture to a pH > 12.
-
Causality: The basic workup is essential to deprotonate the ammonium salt of the product amine, liberating the free amine for extraction into an organic solvent.
-
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the racemic amine.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[7] The differing solubilities of these salts allow for their separation by fractional crystallization.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of amines.
Step-by-Step Methodology:
-
Selection of Resolving Agent and Solvent: The choice of resolving agent is critical and often determined empirically. For chiral amines, common resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. The solvent system (e.g., methanol, ethanol, or mixtures with water) is chosen to maximize the solubility difference between the diastereomeric salts.
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Causality: Slow cooling promotes the formation of well-defined crystals of the less soluble diastereomeric salt, leading to higher enantiomeric purity.
-
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is strongly basic.
-
Extraction and Analysis: Extract the liberated enantiomerically enriched amine with an organic solvent. Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the resulting amine by chiral High-Performance Liquid Chromatography (HPLC).
-
Optimization: The enantiomeric purity can often be improved by recrystallizing the diastereomeric salt. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.
Application in Bioactive Molecule Synthesis: A Representative Protocol
The enantiopure this compound is a valuable precursor for synthesizing a wide range of bioactive molecules, including novel agrochemicals and pharmaceuticals.[8] A common application is its use in the formation of amides, which are prevalent in many drug structures.
Protocol 3: Amide Coupling with a Carboxylic Acid
Reaction Scheme
Caption: Amide bond formation using the title building block.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.
-
-
Amine Addition: Add the enantiopure this compound (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers a direct route to incorporating key pharmacophoric elements into novel molecular entities. The trifluoromethyl group imparts metabolic stability and modulates electronic properties, while the chiral amine center allows for stereoselective interactions with biological targets. The protocols detailed herein provide a solid foundation for the synthesis, chiral resolution, and application of this valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the use of such precisely engineered building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Application Notes and Protocols: Biocatalytic Synthesis of Chiral Trifluoromethyl Amines
Abstract
Chiral amines bearing a trifluoromethyl (CF₃) group are paramount structural motifs in modern pharmaceuticals and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. Traditional chemical synthesis of these compounds often requires harsh conditions, expensive metal catalysts, and multi-step processes with protective groups. Biocatalysis has emerged as a powerful, sustainable alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. This guide provides an in-depth overview and detailed protocols for the synthesis of chiral trifluoromethyl amines using state-of-the-art biocatalytic methods, including transamination, imine reduction, and dynamic kinetic resolution. It is designed for researchers, scientists, and drug development professionals seeking to leverage the precision of enzymes for the efficient synthesis of these high-value molecules.
The Strategic Advantage of Biocatalysis for CF₃-Amine Synthesis
The trifluoromethyl group's strong electron-withdrawing nature and steric bulk present unique challenges for asymmetric synthesis. Enzymes, evolved to operate with high precision, can overcome these challenges effectively. The primary advantages include:
-
Exceptional Enantioselectivity: Enzymes can distinguish between enantiotopic faces or groups, routinely achieving enantiomeric excess (ee) values greater than 99%.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, preserving sensitive functional groups and reducing energy consumption.
-
Reduced Environmental Impact: By replacing heavy-metal catalysts and harsh reagents, biocatalysis significantly reduces hazardous waste, aligning with the principles of green chemistry.[1][2]
-
Process Simplification: Enzymatic routes can shorten synthetic pathways by avoiding the need for protective group chemistry.
This guide will focus on the most robust and widely adopted enzymatic strategies.
Figure 1: Overview of primary biocatalytic routes to chiral trifluoromethyl amines.
Transaminase (TA)-Mediated Asymmetric Synthesis
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a carbonyl acceptor.[3] This approach is highly effective for converting prochiral trifluoromethyl ketones directly into chiral amines with high enantiopurity.
2.1. Mechanistic Insight
The reaction proceeds via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from the amine donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and releasing the chiral amine product. The stereoselectivity is determined by the enzyme's active site, which dictates the facial selectivity of the amine group addition to the ketone.
Figure 2: Simplified catalytic cycle of a transaminase (TA).
2.2. Causality Behind Experimental Choices
-
Equilibrium Management: The transamination reaction is reversible. To drive the reaction towards product formation, a large excess of the amine donor is typically used. Alternatively, the ketone co-product (e.g., acetone from isopropylamine) can be removed, for instance, by evaporation or by using an enzyme system that consumes it.[3]
-
Co-solvent Selection: Many trifluoromethyl ketones have poor aqueous solubility. A water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is often required. Studies have shown that DMSO concentrations of 25-30% (v/v) can significantly enhance enzyme activity by improving substrate availability without causing substantial enzyme denaturation.[4]
-
Enzyme Selection: The substrate scope of wild-type transaminases can be limited, particularly for bulky ketones.[1] Screening a panel of commercially available or engineered transaminases is a critical first step to identify a catalyst with high activity and selectivity for the target substrate.
2.3. Protocol 1: TA-Mediated Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine
This protocol is adapted from methodologies described for the bioconversion of bulky ketones.[1][4]
Materials:
-
ω-Transaminase (e.g., a commercially available screening kit)
-
4'-(Trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
Procedure:
-
Enzyme Preparation: Prepare a solution or suspension of the ω-transaminase in 100 mM potassium phosphate buffer (pH 7.5). The optimal enzyme loading should be determined empirically but can start at 5-10 mg/mL.
-
Reaction Mixture Assembly:
-
In a 10 mL glass vial, add 3.5 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 1.5 mL of DMSO (for a final concentration of 30% v/v).
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine to a final concentration of 500 mM.
-
Add 4'-(trifluoromethyl)acetophenone to a final concentration of 50 mM.
-
-
Initiation and Incubation:
-
Add 5.0 mL of the prepared enzyme solution to the reaction mixture.
-
Seal the vial and place it in a shaker incubator at 30°C with gentle agitation (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
Periodically withdraw aliquots (e.g., 50 µL) at various time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction by adding the aliquot to an equal volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard.
-
Analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the product amine.
-
-
Work-up and Isolation (Preparative Scale):
-
Once the reaction reaches completion, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extract the product amine with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Imine Reductase (IRED)-Catalyzed Asymmetric Reduction
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines.[5][6] This strategy is particularly valuable for synthesizing secondary and tertiary amines, which are often inaccessible via transaminases. The imine substrate can be pre-formed or generated in situ from a ketone and an amine.
3.1. Mechanistic Insight
The IRED binds both the imine substrate and the NADPH cofactor in its active site. A hydride is transferred from the C4 position of the nicotinamide ring of NADPH to the electrophilic imine carbon. The orientation of the imine in the active site, dictated by specific amino acid residues, determines the stereochemical outcome of the reduction.[7] Because NADPH is consumed stoichiometrically, a cofactor regeneration system is essential for any preparative-scale synthesis to make the process economically viable.[5]
Figure 3: IRED-catalyzed reduction coupled with a cofactor regeneration system.
3.2. Causality Behind Experimental Choices
-
Cofactor Regeneration: Using a dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is the most common strategy. GDH uses inexpensive glucose as the ultimate reductant, while FDH uses formate, producing CO₂, which can be easily removed. This catalytic use of NADPH is critical for cost-effectiveness.
-
pH Control: The reductive amination process often involves the release of a proton, leading to a drop in pH. Maintaining a stable pH (typically 7.0-8.5) with a suitable buffer is crucial for both IRED and the regeneration enzyme's activity.
-
Protein Engineering: The substrate range and stereoselectivity of IREDs can be dramatically altered through protein engineering. Directed evolution or structure-guided design can invert stereoselectivity or enhance activity towards non-natural, bulky trifluoromethylated substrates.[6][8]
3.3. Protocol 2: IRED-Catalyzed Reductive Amination
This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a ketone and an amine using an IRED and a GDH for cofactor regeneration.
Materials:
-
Imine Reductase (IRED)
-
Glucose Dehydrogenase (GDH)
-
Trifluoromethyl ketone substrate
-
Amine (e.g., ammonia, methylamine)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Toluene or MTBE (for biphasic system, optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the IRED and GDH in Tris-HCl buffer.
-
Prepare a stock solution of NADP⁺ (e.g., 20 mM) in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine Tris-HCl buffer, D-glucose (e.g., 1.2 equivalents relative to the ketone), and NADP⁺ (to a final concentration of 1 mM).
-
Add the amine component (e.g., 1.5-2.0 equivalents).
-
Add the trifluoromethyl ketone substrate (e.g., 25 mM). For poorly soluble substrates, a biphasic system with an organic solvent like toluene can be used to improve substrate loading and reduce product inhibition.
-
-
Enzyme Addition and Incubation:
-
Add the IRED and GDH enzymes to the reaction mixture. A typical loading is 1-5 mg/mL for each enzyme.
-
Seal the vessel and incubate at 30-35°C with agitation.
-
Monitor the pH during the reaction and adjust with a dilute base (e.g., 1 M NaOH) if necessary to maintain it within the optimal range.
-
-
Monitoring and Work-up:
-
Monitor the reaction for conversion and ee as described in Protocol 1.
-
Once complete, saturate the aqueous phase with NaCl to break any emulsions.
-
Perform a basic work-up (adjust pH to >10) and extract the product with an appropriate organic solvent.
-
Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
For cases where a racemic trifluoromethyl amine is readily available, dynamic kinetic resolution (DKR) offers a path to a single enantiomer with a theoretical yield of 100%. This chemoenzymatic process combines the enantioselective acylation of an amine by a lipase with the in situ racemization of the unreacted amine enantiomer.[9]
4.1. Mechanistic Insight
The process involves two simultaneous catalytic cycles:
-
Kinetic Resolution: A lipase, often Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic amine (e.g., the R-enantiomer) using an acyl donor, leaving the other enantiomer (S-amine) unreacted.
-
Racemization: A metal catalyst (e.g., a supported palladium or ruthenium complex) facilitates the rapid interconversion of the unreacted S-amine back to the R-amine, continuously replenishing the substrate for the lipase.[9]
This concurrent process allows the entire racemic starting material to be converted into a single enantiomer of the acylated product.
Figure 4: Workflow for Dynamic Kinetic Resolution (DKR) of a racemic amine.
4.2. Causality Behind Experimental Choices
-
Catalyst Compatibility: The lipase and the metal racemization catalyst must be compatible. Immobilized enzymes (like Novozym 435) and supported metal catalysts (like Pd/Al₂O₃) are often used to prevent deactivation and facilitate catalyst recovery.[9]
-
Solvent and Acyl Donor: The choice of solvent is critical. Non-polar organic solvents like toluene or MTBE are common. The acyl donor should be chosen to give high reactivity with the preferred enantiomer and result in an amide that is easily separated or hydrolyzed. Ethyl acetate can sometimes serve as both the solvent and the acyl donor.
-
Temperature: Temperature affects both the enzyme activity and the racemization rate. An optimal temperature must be found to ensure the racemization is fast enough to keep pace with the enzymatic resolution.
4.3. Protocol 3: Chemoenzymatic DKR of a Racemic α-Trifluoromethyl Amine
This protocol is based on established methods for the DKR of α-trifluoromethylated amines.[9]
Materials:
-
Racemic α-trifluoromethyl amine
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)
-
Racemization catalyst (e.g., 5% Pd/Al₂O₃)
-
Acyl donor (e.g., ethyl methoxyacetate)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the racemic amine (1.0 mmol), anhydrous toluene (10 mL), and the acyl donor (1.2 mmol).
-
Catalyst Addition:
-
Add the racemization catalyst, Pd/Al₂O₃ (e.g., 50 mg).
-
Add the immobilized lipase, Novozym 435 (e.g., 50 mg).
-
-
Reaction and Incubation:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction by taking aliquots, filtering off the catalysts, and analyzing by chiral HPLC/GC to determine the conversion of the starting amine and the ee of the product amide.
-
-
Work-up:
-
Once the reaction has reached full conversion, cool the mixture to room temperature.
-
Filter to remove the immobilized enzyme and the metal catalyst. The catalysts can often be washed and reused.
-
Evaporate the solvent from the filtrate to obtain the crude amide product.
-
The amide can be purified by column chromatography. Subsequent hydrolysis (acidic or basic) will yield the enantioenriched free amine.
-
Data Summary and Troubleshooting
Table 1. Representative Performance of Biocatalytic Methods
| Method | Enzyme Class | Substrate | Product | Typical Conversion (%) | Typical ee (%) | Key Reference |
| Asymmetric Synthesis | Transaminase | 4'-(CF₃)acetophenone | (S)-1-(4-CF₃-phenyl)ethylamine | >95% (with equilibrium shift) | >99% | [1] |
| Asymmetric Reduction | Imine Reductase | Prochiral CF₃-imine | Chiral secondary CF₃-amine | >99% | >99% | [8][10] |
| Dynamic Kinetic Res. | Lipase (CALB) + Pd/Al₂O₃ | Racemic 1-phenylethylamine-CF₃ | (R)-N-acetyl-1-phenylethylamine-CF₃ | 84% | 99% | [9] |
| N-H Carbene Insertion | Engineered Cytochrome | Aryl amine + Diazotrifluoropropanoate | Chiral α-CF₃ amino ester | >99% | up to 99.5% | [11][12][13] |
Table 2. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Low enzyme activity or stability- Substrate/product inhibition- Unfavorable reaction equilibrium (TAs)- Inefficient cofactor regeneration (IREDs) | - Increase enzyme loading- Screen for a more robust enzyme- Use a biphasic system to remove inhibitory product- Add a large excess of amine donor (TAs)- Increase GDH/FDH loading or check glucose/formate concentration (IREDs) |
| Low Enantioselectivity | - Incorrect enzyme choice- Racemization of product under reaction conditions- Non-optimal pH or temperature | - Screen a wider panel of enzymes- Check for background chemical reaction- Optimize reaction pH and temperature- Consider protein engineering to enhance selectivity |
| Enzyme Deactivation | - Presence of organic co-solvent- Extreme pH or temperature- Incompatibility with metal catalyst (DKR) | - Use immobilized enzymes for greater stability- Reduce co-solvent concentration or screen other solvents- Ensure pH is buffered and temperature is controlled- Use physically separated or compatible catalysts in DKR |
Conclusion and Future Outlook
Biocatalysis provides a suite of powerful and sustainable tools for the synthesis of valuable chiral trifluoromethyl amines. Transaminases, imine reductases, and lipase-based dynamic kinetic resolutions represent mature technologies that can be readily implemented at both lab and industrial scales. The future of this field lies in the continued expansion of the biocatalytic toolbox through protein engineering and the discovery of novel enzymes.[14] Emerging strategies, such as the use of engineered metalloenzymes for abiological transformations like N-H carbene insertion, promise to unlock new synthetic pathways to previously inaccessible fluorinated molecules, further solidifying the role of biocatalysis in modern drug discovery and development.[11][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylamines
Welcome to the Technical Support Center for trifluoromethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these valuable compounds. The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make trifluoromethylamines highly sought-after motifs in modern chemistry.[1] However, their synthesis can present unique challenges. This guide provides a structured approach to troubleshooting common issues, supported by detailed protocols and scientific explanations.
Part 1: Frequently Asked Questions (FAQs) - General Issues
This section addresses broad questions and common hurdles in trifluoromethylamine synthesis.
Q1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis. Key areas to investigate include:
-
Reagent Quality and Handling: Trifluoromethylating reagents are often sensitive to moisture and air. Ensure your reagents are fresh, have been stored under the recommended inert conditions, and are handled using proper techniques to prevent decomposition.[2]
-
Reaction Conditions: Trifluoromethylation reactions can be highly sensitive to reaction parameters. Optimization of temperature, reaction time, solvent, and concentration is critical. Even minor deviations can significantly impact yield.
-
Substrate Reactivity: The electronic and steric properties of your amine substrate are paramount. Electron-deficient amines may be poor nucleophiles, while sterically hindered amines can present accessibility issues.
-
Workup and Purification: Product loss during aqueous workup and purification is a common culprit for reduced yields. The volatility and solubility of some trifluoromethylamines can lead to losses during extraction and chromatography.
Here is a general workflow for troubleshooting low yields:
Caption: General troubleshooting workflow for low yields.
Q2: I am observing multiple unexpected side products in my reaction. What are the likely causes?
A2: The formation of side products often points to issues with reaction selectivity, reagent stability, or substrate decomposition. Common side products and their causes include:
-
Over-reaction or Decomposition: Some trifluoromethylating reagents can be highly reactive, leading to decomposition of the starting material or product, especially at elevated temperatures.
-
Hydrolysis: N-trifluoromethylamines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur during the reaction or workup.[3]
-
Solvent Participation: In some cases, the solvent can react with the reagents or intermediates, leading to undesired byproducts.
-
Redox Reactions: For methods involving photoredox or radical pathways, undesired single-electron transfer processes can lead to a complex mixture of products.[4]
To address this, consider:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Ensuring strictly anhydrous and inert conditions.
-
Choosing a more inert solvent.
-
Carefully controlling the stoichiometry of reagents.
Part 2: Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting for common methods of trifluoromethylamine synthesis.
Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is a widely used source of a nucleophilic "CF₃⁻" equivalent.[5]
Q3: My reaction with the Ruppert-Prakash reagent is sluggish or not proceeding. What should I check?
A3: A lack of reactivity often points to issues with the activation of TMSCF₃ or the reactivity of the substrate.
-
Insufficient Activation: The Si-CF₃ bond requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[5]
-
Troubleshooting:
-
Ensure your fluoride source is anhydrous. TBAF is notoriously hygroscopic.
-
Consider using a different fluoride source or a stoichiometric amount if a catalytic amount is ineffective.
-
Alternative activators like alkoxides can also be effective.[6]
-
-
-
Low Substrate Electrophilicity: Imines are common substrates for this reaction. If your imine is electron-rich or sterically hindered, the nucleophilic attack of the "CF₃⁻" may be slow.
-
Troubleshooting:
-
Consider the use of a more activating group on the imine nitrogen, such as a sulfinyl group, which can enhance electrophilicity and control stereochemistry.[7]
-
For particularly challenging substrates, increasing the reaction temperature may be necessary, but this should be done cautiously to avoid reagent decomposition.
-
-
Q4: I am observing significant decomposition of the Ruppert-Prakash reagent. How can I prevent this?
A4: The Ruppert-Prakash reagent is sensitive to moisture and protic sources.
-
Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: While some reactions require heating, excessive temperatures can lead to decomposition. Monitor the reaction temperature carefully.
-
Purity of Reagents: Ensure all reagents, especially the amine or imine substrate, are free of protic impurities.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, DMF | Aprotic and can dissolve the reagents and intermediates. |
| Initiator | Anhydrous TBAF, CsF | To activate the Si-CF₃ bond. |
| Temperature | -78 °C to room temperature | Substrate dependent; lower temperatures can improve stability. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent decomposition by moisture and oxygen. |
Table 1: Recommended Reaction Conditions for Nucleophilic Trifluoromethylation with TMSCF₃.
Electrophilic Trifluoromethylation using Togni and Umemoto Reagents
Togni and Umemoto reagents are hypervalent iodine and sulfonium salts, respectively, that act as electrophilic "CF₃⁺" sources.[8][9]
Q5: My electrophilic trifluoromethylation is giving low yields or is not selective. What are the key factors?
A5: The success of electrophilic trifluoromethylation often depends on the nucleophilicity of the substrate and the reaction conditions.
-
Substrate Nucleophilicity: Electron-rich anilines and other nitrogen nucleophiles are ideal substrates. If your substrate is electron-deficient, its nucleophilicity may be too low for efficient reaction.
-
Troubleshooting:
-
Consider using a stronger base to deprotonate the amine and increase its nucleophilicity.
-
For less reactive substrates, a more reactive electrophilic trifluoromethylating agent may be required. Umemoto reagents are generally considered more reactive than Togni reagents.[10]
-
-
-
Regioselectivity Issues: For the trifluoromethylation of anilines, a mixture of ortho and para products is often observed.
-
Troubleshooting:
-
The use of directing groups can improve regioselectivity.
-
Solvent choice can also influence the regiochemical outcome.[11]
-
-
-
Reagent Stability: While generally more stable than their nucleophilic counterparts, these reagents can still decompose, especially at elevated temperatures or in the presence of strong nucleophiles. Togni reagent II, for instance, can undergo exothermic decomposition when heated.[12]
Caption: Key components of an electrophilic trifluoromethylation reaction.
Radical Trifluoromethylation using Langlois' Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate (Langlois' reagent) is a stable and inexpensive source of the trifluoromethyl radical (•CF₃).[13]
Q6: My radical trifluoromethylation with Langlois' reagent is not efficient. What are the common pitfalls?
A6: Radical reactions are often sensitive to initiators, oxidants, and potential radical scavengers.
-
Inefficient Radical Generation: The generation of the •CF₃ radical from CF₃SO₂Na typically requires an oxidant, such as tert-butyl hydroperoxide (TBHP) or a photocatalyst.[14]
-
Troubleshooting:
-
Ensure the oxidant is fresh and active.
-
The mode of addition of the oxidant can be critical; slow addition is often preferred to maintain a low concentration of radicals and minimize side reactions.[14]
-
For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity, and that the photocatalyst is not degraded.
-
-
-
Presence of Radical Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. Other impurities in the starting materials or solvent can also interfere with the radical chain process.
-
Troubleshooting:
-
Degas the reaction mixture thoroughly before initiating the reaction.
-
Purify starting materials and solvents to remove potential inhibitors.
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Imine using Ruppert-Prakash Reagent
This protocol is adapted from the work of Prakash and coworkers.[6]
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the imine (1.0 equiv) and anhydrous THF (0.1 M).
-
Cool the solution to -40 °C.
-
Add the Ruppert-Prakash reagent (1.5 equiv) via syringe.
-
Add a solution of anhydrous TBAF in THF (1.0 M, 0.1 equiv) dropwise to the stirred mixture.
-
Allow the reaction to stir at -40 °C for 1-2 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of an Aniline using a Togni Reagent
This protocol is a general representation of electrophilic trifluoromethylation.
-
To a flask containing the aniline (1.0 equiv), add a suitable solvent such as acetonitrile or dichloromethane (0.2 M).
-
Add the Togni reagent (1.2 equiv).
-
If required, add a base such as pyridine or triethylamine (1.5 equiv).
-
Stir the reaction at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Product Stability and Purification
Q7: My purified trifluoromethylamine seems to be decomposing over time. What are the stability considerations?
A7: The stability of N-trifluoromethylamines can be variable.
-
Hydrolytic Stability: Many N-trifluoromethylamines are sensitive to hydrolysis, especially under acidic or basic conditions.[3] It is advisable to store them in a neutral, anhydrous environment.
-
Thermal Stability: While generally stable at room temperature, some trifluoromethylamines may decompose upon heating. Storage at low temperatures is recommended.
-
Light Sensitivity: For some compounds, exposure to light can promote decomposition. Storage in amber vials is a good practice.
Q8: What are the best practices for purifying trifluoromethylamines?
A8: Purification can be challenging due to the potential for volatility and decomposition.
-
Chromatography: Flash column chromatography on silica gel is a common method. Use a non-polar eluent system to minimize contact time with the stationary phase. It may be beneficial to neutralize the silica gel by washing it with a triethylamine solution in the eluent system before use.
-
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The inherent electron-withdrawing nature of the trifluoromethyl group presents unique challenges to the standard synthetic routes, requiring careful optimization and troubleshooting.
Section 1: Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one. This process typically involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the target amine.
Caption: General workflow for the reductive amination synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this reductive amination can typically be traced back to incomplete imine formation or inefficient reduction.
-
Inefficient Imine Formation: The formation of the imine intermediate from the trifluoromethyl ketone is an equilibrium-driven process. The strong electron-withdrawing effect of the CF3 group can destabilize the imine, shifting the equilibrium back towards the starting materials.
-
Causality: Water is a byproduct of imine formation. Its presence can hydrolyze the imine back to the ketone and amine.
-
Solution: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å) or magnesium sulfate, into the reaction mixture. Alternatively, using a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can significantly drive the reaction forward. A simple and convenient method was developed for the preparation of hindered tertiary amines via direct reductive amination of ketones with secondary aryl amines, using trichlorosilane as reducing agent and tetramethylethylenediamine (TMEDA) as organic Lewis base activator[1].
-
-
Suboptimal pH: The reaction is pH-sensitive. The amine needs to be in its nucleophilic free-base form to attack the ketone, but the subsequent imine intermediate should be protonated to activate it for reduction.
-
Causality: If the medium is too acidic, the amine source is fully protonated and non-nucleophilic. If it is too basic, the imine is not sufficiently activated for reduction.
-
Solution: The optimal pH is typically weakly acidic, between 5 and 6. Using an ammonium salt like ammonium acetate (NH₄OAc) can serve as both the amine source and a buffer to maintain the appropriate pH.
-
-
Catalyst Inactivity (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C) with H₂ gas, catalyst poisoning or poor activity can be a major issue.
-
Causality: Sulfur-containing impurities in reagents or certain functional groups can poison the catalyst. The catalyst may also be of poor quality or has degraded over time.
-
Solution: Ensure high-purity reagents and solvents. If poisoning is suspected, a new batch of catalyst should be used. Increasing catalyst loading or pressure may also improve conversion, as seen in various reductive amination schemes over copper catalysts[2].
-
Q2: I am observing a significant amount of the alcohol byproduct, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. How can I minimize this?
The formation of the alcohol byproduct is a classic sign of direct ketone reduction competing with the desired reductive amination pathway.
-
Choice of Reducing Agent: The choice of hydride donor is critical.
-
Causality: Powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can rapidly reduce the ketone before it has a chance to form the imine.
-
Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are the reagents of choice for this reason. Their reduced reactivity at neutral pH allows for the in-situ reduction of the imine as it forms.
-
-
Reaction Staging: The timing of reagent addition matters.
-
Causality: Adding a strong reducing agent at the beginning of the reaction guarantees competition.
-
Solution: Adopt a two-step, one-pot approach. First, mix the ketone, amine source, and a catalyst (like acetic acid) in a suitable solvent (e.g., methanol or ethanol). Allow sufficient time for the imine to form; this can be monitored by TLC or GC-MS. Once imine formation has reached equilibrium (typically 1-2 hours), then introduce the reducing agent.
-
Caption: Decision workflow for minimizing alcohol byproduct formation.
Q3: The purification of the final amine is proving difficult. What strategies can I employ?
The basic nature of the amine product can lead to challenges in standard silica gel chromatography, such as tailing and poor separation.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
Procedure: After the reaction is complete, quench carefully and dilute the mixture with a non-polar organic solvent (e.g., ethyl acetate, MTBE). Extract the aqueous layer with the organic solvent. Combine the organic layers and perform an extraction with dilute acidic water (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH > 10, and the free-base amine product can be re-extracted into an organic solvent.
-
-
Chromatography Modifications:
-
Amine Deactivation: Tailing on silica gel is caused by the interaction of the basic amine with acidic silanol groups. To mitigate this, pre-treat the silica gel with a base. This can be done by adding a small amount of triethylamine (~1-2%) or ammonia in methanol to the eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if the compound has sufficient hydrophobic character.
-
-
Salt Formation and Crystallization: For solid amines, purification can often be achieved by forming a salt, which can then be crystallized.
-
Procedure: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid) to precipitate the corresponding salt. The salt can then be filtered and recrystallized to high purity. The free base can be recovered by dissolving the salt in water and basifying.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting material?
-
The most direct precursor is 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one. This ketone can be synthesized via several methods, including the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride or by reacting a Grignard or organolithium reagent derived from 4-bromoanisole with a trifluoroacetate ester.[3][4]
-
-
Q: Which reducing agents are most effective for this transformation?
-
The choice depends on the specific conditions and scale. The table below summarizes the most common options.
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 5-6 | Highly selective for imines over ketones. | Highly toxic (releases HCN in strong acid). |
| Sodium Triacetoxyborohydride (STAB) | DCE or THF | Non-toxic, highly effective, mild. | Can be more expensive, moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd-C) | MeOH or EtOH, 50-100 psi H₂ | "Clean" reaction (no salt byproducts), scalable. | Catalyst can be poisoned, requires specialized pressure equipment. |
| Trichlorosilane (HSiCl₃) | With a base like TMEDA | Effective for hindered systems.[1] | Highly reactive with protic solvents. |
-
Q: What are the critical safety precautions for this synthesis?
-
Ammonia/Amine Source: If using ammonia gas or concentrated ammonium hydroxide, work in a well-ventilated fume hood. These are corrosive and have high vapor pressures.
-
Hydride Reagents: NaBH₃CN is highly toxic and should be handled with extreme care. Avoid contact with acidic solutions, which will liberate hydrogen cyanide gas. All hydride reagents react violently with water and should be quenched carefully at low temperatures.
-
Catalytic Hydrogenation: Ensure proper grounding of equipment to prevent static discharge. Use a system designed for hydrogenation and purge thoroughly with an inert gas (N₂ or Ar) before and after introducing hydrogen.
-
Solvents: Use anhydrous solvents where specified, as water can interfere with the reaction and react with certain reagents. Ethers like THF can form explosive peroxides and should be tested before use.
-
Section 4: Experimental Protocol Example
This protocol is a general guideline for a lab-scale synthesis via reductive amination using STAB.
Synthesis of this compound
-
Imine Formation:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 eq).
-
Add ammonium acetate (5-10 eq) and anhydrous methanol (5 mL per mmol of ketone).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation has reached a satisfactory level, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature overnight (12-18 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir for 30 minutes until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
For further purification, perform an acid-base extraction as described in the troubleshooting section or use column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.
-
References
Technical Support Center: Optimization of Reaction Conditions for Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the asymmetric synthesis of chiral amines. Chiral amines are critical structural motifs in a vast number of pharmaceuticals and fine chemicals, making their efficient and stereoselective synthesis a key focus in modern chemistry.[1][2][3] This resource is structured to provide not just procedural steps, but the fundamental reasoning behind them, ensuring a robust and reproducible synthetic methodology.
Troubleshooting Guide
This section addresses specific, common problems encountered during chiral amine synthesis in a question-and-answer format, offering detailed causal analysis and actionable solutions.
Problem 1: Low or No Yield of the Desired Chiral Amine
Question: My reaction shows very low conversion to the desired chiral amine product, or it has stalled completely. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in chiral amine synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Possible Causes & Corrective Actions:
-
Catalyst Inactivation or Poisoning: The catalyst, whether it's a transition metal complex or an organocatalyst, is susceptible to deactivation.
-
Causality: Primary amines, including the product itself or impurities, can coordinate strongly to metal centers, effectively poisoning the catalyst.[4] Similarly, certain functional groups on the substrate or in the solvent can lead to catalyst deactivation.
-
Solution:
-
Purify Starting Materials: Ensure the purity of your ketone/imine substrate, amine source, and solvents. Common culprits include water and primary amine impurities.[4][5]
-
Degas Solvents: Remove dissolved oxygen from solvents, as it can lead to oxidative degradation of some catalysts.
-
Increase Catalyst Loading: As a diagnostic step, a modest increase in catalyst loading can help determine if catalyst deactivation is the primary issue.
-
Modify Reaction Setup: For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Improper Reaction Conditions: The delicate balance of temperature, pressure, and solvent choice is critical for success.
-
Causality: The chosen conditions may not be optimal for catalyst turnover or for the stability of the reactants and intermediates. For instance, some alcohol solvents can be oxidized by the catalyst, creating inhibitory byproducts.[4]
-
Solution:
-
Temperature Optimization: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate.[6][7] A systematic temperature screen is advisable.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome.[8][9] A screen of different solvents (e.g., toluene, CH2Cl2, THF, t-amyl alcohol) is often necessary.[8]
-
Pressure Adjustment (for hydrogenations): In asymmetric hydrogenations, hydrogen pressure is a key parameter that can influence both yield and enantioselectivity.
-
-
-
Unfavorable Reaction Equilibrium: Some reactions, particularly those involving transaminases, can be limited by an unfavorable thermodynamic equilibrium.[10]
-
Causality: The accumulation of products can inhibit the forward reaction.
-
Solution:
-
Product Removal: Employ in situ product removal techniques, such as using a membrane contactor to extract the product amine into an aqueous phase, can drive the equilibrium forward.[11]
-
Co-product Scavenging: In transaminase reactions, the removal of the pyruvate co-product can significantly increase the yield.[10]
-
-
Problem 2: Poor Enantioselectivity (Low ee%)
Question: I am obtaining the desired chiral amine, but the enantiomeric excess (ee%) is unacceptably low. How can I improve the stereoselectivity of my reaction?
Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee% indicates that the energy difference between the two diastereomeric transition states leading to the enantiomeric products is insufficient.
Possible Causes & Corrective Actions:
-
Suboptimal Catalyst/Ligand Choice: The chiral catalyst or ligand is the heart of the asymmetric transformation.
-
Causality: The steric and electronic properties of the ligand create the chiral environment. A mismatch between the catalyst and the substrate will result in poor stereocontrol.[5]
-
Solution:
-
Catalyst Screening: A thorough screening of different classes of chiral catalysts or ligands is paramount. For instance, in asymmetric hydrogenation, ligands like BINAP derivatives or PHOX ligands can give vastly different results.[5][9]
-
Consider Biocatalysis: Engineered enzymes, such as transaminases or reductive aminases, often exhibit extremely high enantioselectivity for specific substrates.[12][13]
-
-
-
Incorrect Reaction Temperature: Temperature has a significant impact on enantioselectivity.
-
Causality: Generally, a lower reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher ee%.[14][15] However, this is not a universal rule, and in some cases, a temperature increase can be beneficial.[7]
-
Solution: Conduct a temperature optimization study, typically screening from room temperature down to lower temperatures (e.g., 0 °C, -20 °C, -40 °C).[6][16]
-
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state assembly.
-
Causality: Nonpolar solvents may favor the formation of rigidifying intramolecular hydrogen bonds within the catalyst-substrate complex, enhancing stereoselectivity. Polar solvents can disrupt these interactions.[8]
-
Solution: Perform a solvent screen, including both polar and nonpolar options. For example, reactions in toluene have been shown to give higher enantioselectivities than in acetonitrile for certain systems.[8]
-
-
Presence of Racemization Pathways: The product may be forming with high ee% but then racemizing under the reaction conditions.
-
Causality: If the chiral center is labile (e.g., adjacent to a carbonyl group), racemization can occur, especially at elevated temperatures or in the presence of acid/base.
-
Solution:
-
Monitor ee% over Time: Take aliquots at different time points to determine if the ee% is decreasing as the reaction progresses.
-
Modify Work-up and Purification: Ensure that the work-up and purification conditions are mild and do not induce racemization.
-
-
Problem 3: Inconsistent or Irreproducible Results
Question: My results for yield and enantioselectivity are not consistent between runs, even when I follow the same procedure. What could be causing this variability?
Answer: Lack of reproducibility is a common and frustrating issue in sensitive catalytic reactions. The source of this variability often lies in subtle, uncontrolled variables.
Possible Causes & Corrective Actions:
-
Atmospheric Contamination: Many asymmetric catalysts are sensitive to air and moisture.
-
Causality: Oxygen can oxidize and deactivate catalysts, while water can hydrolyze intermediates or interfere with the catalytic cycle.[4]
-
Solution: Rigorously employ inert atmosphere techniques (Schlenk line or glovebox). Ensure solvents are anhydrous and starting materials are thoroughly dried.
-
-
Variability in Reagent Quality: The purity of reagents can differ from batch to batch.
-
Causality: Trace impurities in starting materials, solvents, or even the catalyst itself can have a significant impact on the reaction outcome.
-
Solution:
-
Use High-Purity Reagents: Whenever possible, use reagents from a reliable source and of the highest available purity.
-
Purify Reagents: If batch-to-batch variability is suspected, consider purifying key reagents (e.g., distillation of solvents, recrystallization of solid starting materials) before use.[17]
-
-
-
Inconsistent Stirring or Temperature Control: In heterogeneous reactions or reactions with viscous solutions, mass and heat transfer can be limiting.
-
Causality: Inadequate stirring can lead to localized concentration or temperature gradients, affecting reaction rates and selectivity.
-
Solution:
-
Ensure Efficient Stirring: Use an appropriate stir bar size and stirring speed to ensure the reaction mixture is homogeneous.
-
Precise Temperature Control: Use a cryostat or a well-calibrated temperature bath to maintain a consistent reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my specific amine synthesis?
A1: The selection of a chiral catalyst is highly dependent on the reaction type and the substrate.[18] There is no "one-size-fits-all" catalyst. A rational approach involves:
-
Literature Precedent: Search for similar transformations in the chemical literature. Databases like Reaxys or SciFinder are invaluable.
-
Catalyst Screening Kits: Many suppliers offer screening kits with a diverse range of ligands or organocatalysts. This is often the most efficient way to identify a promising catalyst system.
-
Consider the Mechanism: Understanding the catalytic cycle can provide insights into which catalyst class might be most effective. For example, chiral phosphoric acids are excellent for activating imines towards nucleophilic attack, while iridium-based catalysts are often used for asymmetric hydrogenation.[16][19]
Q2: What are the most common analytical techniques to determine enantiomeric excess (ee%)?
A2: Accurate determination of ee% is crucial for optimizing your reaction. The most common methods are:[20][21]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee% determination. It separates the enantiomers on a chiral stationary phase, and the ratio of the peak areas gives the ee%.[22][23]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to the NMR sample, which complexes with the enantiomers to form diastereomeric complexes. These complexes have different chemical shifts, allowing for integration and ee% calculation.[20][21]
Q3: When should I consider using a biocatalyst (enzyme) for my chiral amine synthesis?
A3: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for chiral amine synthesis.[12][24] You should consider an enzymatic approach when:
-
High Selectivity is Required: Enzymes often provide exceptionally high enantioselectivity (>99% ee) and regioselectivity.[12]
-
Mild Reaction Conditions are Desired: Biocatalytic reactions are typically run in aqueous media under mild pH and temperature conditions.
-
Sustainability is a Goal: Biocatalysis avoids the use of heavy metals and often has a better environmental footprint.[12]
-
A Suitable Enzyme is Available: The main limitation is the availability of an enzyme with activity towards your specific substrate. However, advances in protein engineering are rapidly expanding the substrate scope of enzymes like transaminases and imine reductases.[12][13]
Q4: How does substrate purity affect the outcome of my reaction?
A4: Substrate purity is critically important. Impurities can:
-
Poison the Catalyst: As mentioned in the troubleshooting guide, even trace impurities can inhibit or completely deactivate the catalyst.[5]
-
Lead to Byproduct Formation: Impurities can react with the reagents, consuming them and leading to a more complex product mixture that is difficult to purify.
-
Interfere with the Catalytic Cycle: Some impurities can compete with the substrate for binding to the catalyst's active site.
It is always recommended to use starting materials of the highest possible purity and to purify them if necessary.[17]
Data Summary Tables
Table 1: Influence of Solvent on Enantioselectivity in a Representative Asymmetric Reaction
| Solvent | Polarity | Dielectric Constant | Enantiomeric Excess (ee%) |
| Toluene | Nonpolar | 2.4 | 95% |
| Dichloromethane | Polar Aprotic | 9.1 | 88% |
| Tetrahydrofuran | Polar Aprotic | 7.5 | 82% |
| Acetonitrile | Polar Aprotic | 37.5 | 65% |
| Methanol | Polar Protic | 32.7 | 50% |
Note: Data is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific reaction.[8]
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| 25 | 85% | 4 |
| 0 | 92% | 12 |
| -20 | 96% | 24 |
| -40 | 98% | 48 |
| -78 | >99% | 72 |
Note: This table illustrates the common trend of increasing enantioselectivity with decreasing temperature, often at the cost of longer reaction times.[6][15]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation
-
Setup: In a glovebox, arrange an array of reaction vials, each containing a magnetic stir bar.
-
Catalyst Preparation: In separate vials, prepare stock solutions of the chiral ligands and the metal precursor (e.g., [Ir(COD)Cl]2) in a degassed, anhydrous solvent (e.g., CH2Cl2).
-
Catalyst Formation: To each reaction vial, add the appropriate amounts of the metal precursor and ligand stock solutions to form the active catalyst in situ. Allow the catalyst to pre-form for 15-30 minutes.
-
Substrate Addition: Add a solution of the imine substrate in the reaction solvent to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a parallel reactor system. Pressurize the reactor with hydrogen gas to the desired pressure.
-
Monitoring and Analysis: Stir the reactions at the desired temperature. After the specified time, carefully vent the reactor, and take an aliquot from each vial for analysis (e.g., by chiral HPLC or GC) to determine conversion and enantiomeric excess.
Protocol 2: General Procedure for Temperature Optimization
-
Setup: Set up identical reactions in multiple vials, following the best conditions identified from the catalyst screen.
-
Temperature Control: Place each reaction vial in a separate well of a temperature-controlled reactor block or in individual cooling baths set to different temperatures (e.g., 20 °C, 0 °C, -20 °C, -40 °C).
-
Execution: Initiate the reactions simultaneously.
-
Analysis: Monitor the reactions over time. Once the reaction at the highest temperature has reached completion, stop all reactions and analyze the conversion and enantiomeric excess for each temperature point. This will reveal the optimal temperature for achieving high selectivity without unduly compromising the reaction rate.[14]
Visualizations
Workflow for Troubleshooting Poor Enantioselectivity
Caption: A systematic workflow for diagnosing and resolving issues of low enantioselectivity.
Relationship Between Key Reaction Parameters
Caption: Interplay of critical parameters influencing the outcome of chiral amine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccessgovernment.org [openaccessgovernment.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of chiral amines with omega-transaminase [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 22. benchchem.com [benchchem.com]
- 23. uma.es [uma.es]
- 24. [PDF] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Welcome to the technical support resource for the purification of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the isolation and purification of this valuable chiral building block.
Purification Strategy Selection
The optimal purification strategy for this compound is dictated by the impurity profile of the crude material and the desired final purity, particularly the enantiomeric excess (e.e.). The following decision tree provides a logical workflow for selecting the most appropriate method.
Technical Support Center: Overcoming Challenges in the Scale-Up of Fluorinated Amine Synthesis
Welcome to the Technical Support Center for the scale-up of fluorinated amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning fluorination reactions from the bench to larger-scale production. The incorporation of fluorine into amine-containing molecules is a critical strategy in modern medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique reactivity of fluorinating agents and the inherent challenges of scale-up demand careful consideration and expert guidance.[1][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to anticipate, diagnose, and resolve common issues, ensuring a safe, efficient, and successful scale-up process.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental problems you may encounter during the scale-up of fluorinated amine synthesis. Each issue is presented with probable causes and actionable solutions, explaining the underlying chemical principles.
Issue 1: My fluorination reaction yield dropped significantly upon scale-up.
Q: We achieved an 85% yield in our small-scale (mmol) reaction, but the yield plummeted to 30% on a multi-gram scale. What could be the cause?
A: A significant drop in yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations, as well as subtle changes in reaction conditions that are magnified at a larger scale.
-
Probable Cause 1: Inefficient Heat Transfer & Localized Hotspots.
-
Explanation: Many fluorination reactions are exothermic.[4][5] On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. During scale-up, this ratio decreases, potentially leading to localized hotspots where the temperature rises significantly above the set point. These hotspots can cause decomposition of reagents, substrates, or products, leading to byproduct formation and reduced yield. For instance, some fluorinating agents like DAST (diethylaminosulfur trifluoride) can be unstable at elevated temperatures.[5]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, use a syringe pump for slow, controlled addition to manage the exotherm.
-
Efficient Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reactor. Baffles within the reactor can improve mixing.
-
Jacketed Reactor System: Employ a jacketed reactor with a circulating coolant to provide precise temperature control.
-
Reaction Calorimetry: For critical processes, use a reaction calorimeter to study the thermal profile of the reaction on a small scale. This data is invaluable for predicting and controlling the exotherm during scale-up.[6]
-
-
-
Probable Cause 2: Poor Mixing and Mass Transfer.
-
Explanation: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. This is particularly critical in heterogeneous reactions (e.g., using solid KF).
-
Solution: As mentioned, use appropriate mechanical stirring. The geometry of the stirrer (e.g., anchor, turbine) should be chosen based on the viscosity and nature of the reaction mixture.
-
-
Probable Cause 3: Increased Sensitivity to Atmospheric Moisture.
-
Explanation: Many fluorinating agents and intermediates are highly sensitive to moisture.[7][8] A larger reactor has more surface area for atmospheric moisture to adsorb, and longer reaction and workup times increase the window for exposure. Moisture can hydrolyze the fluorinating agent, leading to the formation of inactive byproducts and hydrofluoric acid (HF), which can cause other side reactions.[7]
-
Solution:
-
Rigorous Drying: Thoroughly dry all glassware and reactors in an oven and cool under a stream of inert gas (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Acetonitrile is a common and effective solvent for many fluorination reactions.[9]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup, including during reagent transfers.[7]
-
-
Issue 2: The reaction is producing multiple products and has poor regioselectivity.
Q: My reaction is generating a mixture of isomers, and the desired product is difficult to isolate. How can I improve the selectivity?
A: Poor regioselectivity is often a result of multiple reactive sites on the substrate that have similar activation energies for fluorination.[9]
-
Probable Cause 1: Multiple Reactive C-H or C-X Bonds.
-
Explanation: Heterocyclic amines, in particular, can have several C-H bonds that are susceptible to fluorination, leading to isomeric mixtures. The electronic and steric properties of existing substituents heavily influence the reaction's regioselectivity.[9]
-
Solution:
-
Leverage Directing Groups: Utilize existing functional groups on your substrate that can direct the fluorination to a specific position. For example, a benzyloxy group can direct fluorination to the adjacent position in certain pyridine systems.[9]
-
Choice of Catalyst: The catalyst system can play a crucial role. For C-H activation strategies, careful selection of the metal catalyst and ligands is essential to achieve high regioselectivity.[9]
-
Blocking Groups: Temporarily protect other reactive sites with a blocking group that can be removed after the fluorination step.
-
-
-
Probable Cause 2: Reaction Conditions Favoring Multiple Pathways.
-
Explanation: Temperature and solvent can influence which reaction pathway is favored.
-
Solution:
-
Temperature Screening: Systematically screen a range of temperatures. Lowering the temperature may increase selectivity by favoring the pathway with the lower activation energy. Conversely, some reactions require elevated temperatures to achieve the desired outcome.[9]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can affect the transition state and thus the selectivity. Screen a variety of anhydrous, non-nucleophilic solvents.[9]
-
-
Issue 3: I'm observing significant byproduct formation, particularly elimination products.
Q: My primary byproduct is an alkene resulting from elimination. How can I suppress this side reaction?
A: Elimination is a common side reaction in nucleophilic fluorination, especially when using basic fluoride sources or when dealing with secondary alcohols.
-
Probable Cause: Strong Basicity of Fluoride Source or Reaction Conditions.
-
Explanation: While fluoride is a good nucleophile, it can also act as a base, promoting E2 elimination. This is particularly problematic with hindered substrates or when using highly basic fluoride sources.
-
Solution:
-
Use a Milder Fluorinating Agent: Reagents like PyFluor have been developed for deoxyfluorination of alcohols with minimal formation of elimination side products.[10] Amine/HF reagents like Et3N·3HF can also be effective and their reactivity can be tuned.[11]
-
Control Temperature: Lowering the reaction temperature generally favors substitution (SN2) over elimination (E2).
-
Choose a Non-Basic Fluoride Source: For nucleophilic substitution, consider using less basic fluoride sources. Tetrabutylammonium bifluoride has been shown to provide excellent yields with minimal elimination.[12]
-
-
Issue 4: Purification of the fluorinated amine is challenging.
Q: My crude product contains the fluorinated amine, unreacted starting material, and byproducts with similar polarities. Standard column chromatography is ineffective.
A: Purifying fluorinated compounds can be difficult due to their unique physical properties. The high electronegativity of fluorine can alter the polarity and boiling point in non-intuitive ways.
-
Probable Cause: Similar Physicochemical Properties of Components.
-
Explanation: The introduction of a fluorine atom may not significantly change the polarity of the molecule compared to the starting material, making chromatographic separation difficult.
-
Solution:
-
Derivative Formation: Consider converting the amine to a salt (e.g., with trichloroacetic acid) to induce precipitation, allowing separation from non-basic impurities. The pure amine can then be recovered.[13]
-
Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18) or chromatography techniques like preparative HPLC.
-
Distillation/Crystallization: If the product is thermally stable, fractional distillation under reduced pressure can be effective for non-polar compounds. Crystallization is also a powerful purification technique if a suitable solvent system can be found.
-
Optimize the Reaction: The best solution is often to revisit the reaction conditions to minimize byproduct formation in the first place.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up fluorination reactions?
A1: Safety is paramount. Key concerns include:
-
Toxicity and Corrosiveness: Many fluorinating agents, like elemental fluorine and HF-amine complexes, are highly toxic, corrosive, and can cause severe burns.[5][6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Exothermic Reactions: As discussed, fluorinations can be highly exothermic. Uncontrolled exotherms can lead to dangerous pressure buildup and reactor failure.[4][5]
-
Reagent Incompatibility: Some fluorinating agents can react violently or explosively with common solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[4] Always check for compatibility before use.
-
Pressure Buildup: Gaseous byproducts can be generated, leading to an increase in reactor pressure. Ensure your reactor is equipped with a pressure relief system.
-
Continuous Flow Chemistry: For particularly hazardous reagents like elemental fluorine, using continuous flow technology can significantly enhance safety by minimizing the amount of hazardous material present at any given time.[14][15]
Q2: How do I choose the right fluorinating agent for my scale-up?
A2: The choice depends on the specific transformation, substrate, and scale.
-
Nucleophilic vs. Electrophilic: For converting alcohols to alkyl fluorides (deoxyfluorination), you'll typically use a nucleophilic reagent like DAST or newer, more stable alternatives like XtalFluor-E.[6][16] For fluorinating electron-rich aromatic rings, an electrophilic agent like Selectfluor is common.[2][9]
-
Safety and Handling: For large-scale work, ease of handling and thermal stability are critical. Crystalline, non-hygroscopic reagents like XtalFluor-E or Selectfluor are often preferred over fuming, highly moisture-sensitive liquids like DAST.[8][16]
-
Cost: The cost of the reagent becomes a significant factor on a larger scale. While safer, more modern reagents can be more expensive, this may be offset by higher yields, simpler purification, and reduced safety infrastructure costs.[3]
Q3: How can I effectively monitor the progress of my scaled-up fluorination reaction?
A3: Real-time monitoring is crucial for process control.
-
Standard Techniques: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are useful for small-scale reactions and for analyzing aliquots from the reactor.[9]
-
In-situ Monitoring (Process Analytical Technology - PAT): For larger scales, in-situ techniques are preferable as they provide real-time data without sampling.
Q4: What are the advantages of using continuous flow chemistry for fluorinated amine synthesis?
A4: Continuous flow chemistry offers several advantages for scaling up fluorination reactions:
-
Enhanced Safety: It minimizes the volume of hazardous reagents being handled at any one time, which is a significant safety improvement.[15][18]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature, preventing hotspots.
-
Precise Control: Flow systems allow for precise control over reaction time, stoichiometry, and mixing.
-
Scalability: Scaling up is often as simple as running the reactor for a longer period or using multiple reactors in parallel.[18][19]
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using XtalFluor-E
This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol, a common step in the synthesis of some fluorinated amines.
Materials:
-
Secondary Alcohol (1.0 eq)
-
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 eq)[16]
-
Triethylamine trihydrofluoride (Et₃N·3HF) (promoter, 2.0 eq)[16]
-
Anhydrous Dichloromethane (DCM)
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Syringe pump
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry. Assemble the mechanical stirrer, thermocouple, and nitrogen line. Maintain a positive flow of nitrogen.
-
Reagent Charging: Charge the secondary alcohol (1.0 eq) and anhydrous DCM to the reactor. Begin stirring and cool the solution to 0 °C using the circulating bath.
-
Promoter Addition: Slowly add the triethylamine trihydrofluoride (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Fluorinating Agent Addition: Dissolve XtalFluor-E (1.5 eq) in a separate flask with anhydrous DCM under a nitrogen atmosphere. Draw this solution into a syringe and place it on the syringe pump. Add the XtalFluor-E solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking small aliquots, quenching them with saturated sodium bicarbonate solution, extracting with DCM, and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing yield loss during scale-up.
Key Considerations for Fluorinating Agent Selection
| Feature | DAST | Selectfluor | XtalFluor-E |
| Type | Nucleophilic (Deoxyfluorination) | Electrophilic | Nucleophilic (Deoxyfluorination) |
| Physical Form | Fuming Liquid | Crystalline Solid | Crystalline Solid |
| Handling | Moisture sensitive, thermally unstable | Bench-stable, easy to handle | More stable than DAST, easy to handle[16] |
| Primary Use | Alcohols, Aldehydes, Ketones | Electron-rich arenes/heteroarenes | Alcohols, Carbonyls[6] |
| Key Hazard | Thermally unstable, liberates HF | Strong Oxidizer | More thermally stable than DAST[16] |
References
- 1. pharmtech.com [pharmtech.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Enantiosynthesis of Trifluoromethylamines
Welcome to the technical support center for the enantioselective synthesis of α-trifluoromethylamines (TFAMs). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective C-F bond formation. The trifluoromethyl group is a cornerstone of modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, controlling the absolute stereochemistry at the CF3-bearing carbon remains a significant synthetic challenge.
One of the most critical, yet often underestimated, variables in achieving high enantioselectivity is the choice of solvent. The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing transition states, influencing catalyst conformation, and modulating reactant solubility and aggregation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you harness solvent effects to your advantage.
Troubleshooting Guide: Common Issues in Enantioselectivity
This section addresses specific problems you might encounter during your experiments, providing explanations grounded in mechanistic principles and offering actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Question: "I am performing a catalytic asymmetric hydrogenation of a trifluoromethyl ketimine and observing low enantioselectivity. My catalyst and ligand system is well-established in the literature. What could be the issue?"
Answer:
Low enantioselectivity in asymmetric hydrogenation of trifluoromethyl imines is a frequent challenge. Before questioning the catalyst's integrity, it's crucial to scrutinize your solvent choice. The solvent can profoundly influence the catalyst's active conformation and the transition state geometry.
Causality and Mechanistic Insights:
The enantioselectivity in these reactions is determined by the facial selectivity of hydride addition to the imine, which is dictated by the precise three-dimensional arrangement of the chiral catalyst, the substrate, and the hydride source in the transition state. Solvents can interfere with or enhance the non-covalent interactions that govern this arrangement.
-
Non-Coordinating, Aprotic Solvents: Solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common starting points. However, their ability to stabilize the desired transition state can vary significantly.
-
Fluorinated Solvents: Highly fluorinated solvents, such as trifluorotoluene (PhCF3) or hexafluoroisopropanol (HFIP), can be particularly effective. The use of PhCF3 has been shown to slightly enhance enantioselectivity in some iridium-catalyzed hydrogenations. This is often attributed to favorable fluorine-fluorine interactions or the unique electronic environment created by the solvent, which can subtly influence the catalyst's conformational preferences.
-
Protic Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) can sometimes be detrimental. They can compete with the substrate for coordination to the metal center or form hydrogen bonds that disrupt the desired catalyst-substrate complex. However, in some cases, a protic co-solvent is necessary for the reaction to proceed.
Troubleshooting Workflow:
Troubleshooting Solvent Selection for Low ee.
Data Point: Solvent Screening in Asymmetric Hydrogenation
The following table illustrates the impact of solvent on the enantioselective hydrogenation of a fluorinated imine using a Pd(OCOCF3)2/(R)-Cl-MeO-BIPHEP catalyst system.
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | >99 | 91 |
| 2 | THF | >99 | 85 |
| 3 | CH2Cl2 | >99 | 88 |
| 4 | Dioxane | >99 | 82 |
| 5 | TFE | >99 | 94 |
Data adapted from a representative study on the enantioselective hydrogenation of fluorinated imines.
As the data shows, trifluoroethanol (TFE) provided a notable increase in enantioselectivity compared to more common aprotic solvents, highlighting the importance of screening fluorinated alcohols.
Issue 2: Poor Yield and/or Enantioselectivity in Aza-Henry Reactions
Question: "I am attempting an asymmetric aza-Henry reaction with a trifluoromethyl ketimine and nitromethane, but I am getting a low yield and poor ee. How can the solvent affect this reaction?"
Answer:
The aza-Henry reaction is highly sensitive to solvent effects, which can influence both the solubility of the catalyst and reactants and the stability of the key transition state.
Causality and Mechanistic Insights:
This reaction often proceeds through a chiral ion-pair mechanism, where a chiral catalyst (e.g., a quaternary ammonium salt) simultaneously activates the imine and the deprotonated nitromethane (nitronate). The solvent plays a crucial role in maintaining the integrity and conformation of this ion pair.
-
Solvent Polarity: The polarity of the solvent can significantly impact the tightness of the ion pair between the catalyst and the nitronate. A less polar solvent can promote a tighter ion pair, leading to a more organized transition state and higher enantioselectivity.
-
Aromatic Solvents: Aromatic solvents like toluene, chlorobenzene, and mesitylene can engage in favorable π-π stacking interactions with the catalyst or substrate, further organizing the transition state assembly.
Troubleshooting Workflow:
Solvent Optimization for Aza-Henry Reactions.
Data Point: Solvent Optimization for the Asymmetric Aza-Henry Reaction
The following data demonstrates the effect of solvent on the reaction of an N-Boc trifluoromethyl ketimine with nitromethane, catalyzed by a chiral quaternary ammonium salt.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Trifluorotoluene | 91 | 71 |
| 2 | Chlorobenzene | 92 | 73 |
| 3 | Fluorobenzene | 90 | 72 |
| 4 | THF | 85 | 65 |
| 5 | 2-Methyl THF | 88 | 68 |
| 6 | Mesitylene | 95 | 80 |
Data adapted from Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines. Frontiers in Chemistry.[1]
The results clearly indicate that the sterically hindered, nonpolar aromatic solvent mesitylene provided the highest enantioselectivity, likely by promoting a more ordered and tightly bound transition state.
Issue 3: Inconsistent Stereochemical Outcome in Strecker and Alkylation Reactions
Question: "I am running an asymmetric Strecker (or alkylation) reaction on a trifluoromethyl imine, and I'm getting inconsistent results, sometimes even a reversal of the major enantiomer. Could the solvent be responsible?"
Answer:
Absolutely. In certain asymmetric reactions, particularly those with finely balanced transition states, the solvent can be the deciding factor in which stereochemical pathway is favored. A reversal of enantioselectivity upon changing the solvent is a known phenomenon.
Causality and Mechanistic Insights:
The stereochemical outcome of these reactions depends on the relative energies of the two diastereomeric transition states leading to the (R) and (S) products. Solvents can selectively stabilize one transition state over the other through various interactions:
-
Hydrogen Bonding: Protic solvents or additives can form hydrogen bonds with the catalyst or substrate, altering their conformation and favoring one approach of the nucleophile.
-
Polarity and Dipole Moment: The overall polarity of the solvent can influence the stability of charged or highly polar transition states. A change in solvent can switch the energetically favored pathway. For example, in a solvent-controlled asymmetric Strecker reaction, it has been shown that the stereoconfiguration of the resulting α-trifluoromethylated α-amino acid precursors can be controlled by the choice of solvent[2].
-
Catalyst Aggregation: The solvent can influence the aggregation state of the catalyst, which can have a profound impact on the chiral environment it creates.
Troubleshooting Protocol: Investigating Inconsistent Stereoselectivity
-
Confirm Reactant and Catalyst Purity: Before extensive solvent screening, ensure the purity of your starting materials and catalyst. Impurities can sometimes lead to inconsistent results.
-
Systematic Solvent Screen: Perform a systematic screen of solvents with varying properties (polarity, protic/aprotic, coordinating/non-coordinating). Include solvents from different classes, such as ethers (THF, diethyl ether), hydrocarbons (toluene, hexane), halogenated solvents (DCM, chlorobenzene), and polar aprotic solvents (acetonitrile).
-
Temperature Study: For each solvent that shows promise, perform a temperature study. Lowering the temperature often enhances enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Additive Screening: In conjunction with solvent screening, consider the use of additives. For example, in some alkylation reactions, the addition of a small amount of water to a solvent like THF can be crucial for enhancing reaction efficiency by facilitating product release and catalyst turnover.
Frequently Asked Questions (FAQs)
Q1: How does the high electronegativity of the CF3 group influence solvent choice?
The strong electron-withdrawing nature of the trifluoromethyl group makes the imine carbon highly electrophilic. This can lead to side reactions with nucleophilic solvents. For instance, in some Pd-catalyzed hydrogenations, nucleophilic alcohols like ethanol can add to the electrophilic imine, reducing the yield of the desired amine. In such cases, non-nucleophilic fluorinated alcohols like trifluoroethanol (TFE) are critical to the success of the reaction, as they can still provide beneficial hydrogen-bonding interactions without undergoing nucleophilic attack[3].
Q2: Can a solvent actually reverse the enantioselectivity of a reaction?
Yes, this is a known, albeit not exceedingly common, phenomenon. It occurs when a change in solvent selectively stabilizes the transition state leading to the opposite enantiomer. For example, a switch from a nonpolar to a polar or strongly hydrogen-bonding solvent can alter the conformation of the catalyst-substrate complex to such an extent that the other face of the imine becomes more accessible to the nucleophile.
Q3: Are there any general rules for selecting a starting solvent for a new asymmetric reaction of a trifluoromethyl imine?
While there are no universal rules, a good starting point is often a non-coordinating, aprotic solvent like toluene or dichloromethane (DCM) . These solvents are less likely to interfere with the catalyst-substrate interactions. From there, you can expand your screen to include:
-
Ethers (THF, MTBE): For reactions involving organometallic reagents.
-
Fluorinated Solvents (PhCF3, HFIP): If you suspect that fluorine-specific interactions could be beneficial or if you need a non-nucleophilic protic environment.
-
Hydrocarbons (Hexane, Mesitylene): If promoting a tight, highly organized transition state through a nonpolar environment seems advantageous.
Q4: How can I use computational chemistry to understand solvent effects in my reaction?
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the role of the solvent. By modeling the reaction pathway in the gas phase and then incorporating a solvent model (either implicit, as a continuous medium, or explicit, with individual solvent molecules), you can:
-
Calculate the relative energies of the diastereomeric transition states in different solvents.
-
Visualize the non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the solvent and the catalyst-substrate complex.
-
Gain a deeper understanding of why a particular solvent enhances or diminishes enantioselectivity, which can guide your experimental design.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Asymmetric Aza-Henry Reaction
-
To an array of oven-dried reaction vials, add the chiral catalyst (e.g., 1-5 mol% of a chiral quaternary ammonium salt).
-
To each vial, add the trifluoromethyl ketimine (1.0 equiv) as a stock solution in a volatile solvent (e.g., DCM), and then remove the volatile solvent under a stream of nitrogen.
-
Add the screening solvent (to achieve a final concentration of ~0.1 M) to each respective vial.
-
Add nitromethane (2.0-5.0 equiv) to each vial.
-
Add the base (e.g., catalytic K2CO3, 0.1 equiv) to each vial.
-
Seal the vials and stir at the desired temperature (e.g., 0 °C to room temperature) for the specified time (e.g., 24-72 hours).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.
-
Analyze the crude product by 1H NMR to determine conversion and by chiral HPLC or SFC to determine the enantiomeric excess.
References
- 1. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 2. Lim D, Jenson C, Repasky MP, Jorgensen WL. Solvent as Catalyst: Computational Studies of Organic Reactions in Solution. Transit. State Model. Catal., vol. 721, American Chemical Society, 1999, p. 6-74. [sciepub.com]
- 3. Enantioselective Formation of CF3-Bearing All-Carbon Quaternary Stereocenters via C-H Functionalization of Methanol: Iridium Catalyzed Allene Hydrohydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of workup procedures for reactions involving this fluorinated amine. The unique physicochemical properties imparted by the trifluoromethyl group necessitate specific considerations to ensure high yield and purity.[1]
I. Core Principles & Physicochemical Properties
This compound is a valuable building block in medicinal chemistry, often utilized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[2][3] However, the strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the amine, a critical factor to consider during aqueous workup.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight | Predicted pKa | Key Characteristics |
| This compound | C9H10F3NO | 205.18 | ~7-8 (estimated) | Reduced basicity compared to non-fluorinated analogue. |
| 1-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | 9.29±0.10[4] | Higher basicity, more readily protonated. |
The reduced basicity of the trifluoromethylated amine means that a lower pH is required for efficient protonation and extraction into the aqueous phase compared to its non-fluorinated counterpart.
II. Frequently Asked Questions (FAQs)
Extraction & Phase Separation
Q1: Why is my fluorinated amine not fully extracting into the acidic aqueous layer?
A1: The trifluoromethyl group's strong electron-withdrawing effect lowers the pKa of the amine compared to its non-fluorinated analog.[5] Consequently, a more acidic solution is required to ensure complete protonation. While 1M HCl is often sufficient for standard amines, you may need to use a lower pH (e.g., pH 1-2) for efficient extraction of this compound. Always check the pH of the aqueous layer after extraction to ensure it remains sufficiently acidic.
Q2: I'm observing persistent emulsions during the workup. What are the common causes and solutions?
A2: Emulsion formation is a frequent issue in the extraction of amine-containing reaction mixtures.[6][7] Several factors can contribute to this:
-
Vigorous Shaking: High shear forces can create stable emulsions.[6] Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]
-
Surfactant-like Impurities: Byproducts or residual starting materials can act as emulsifying agents.[6][8]
-
High Concentration: A high concentration of the amine product can sometimes promote emulsion formation.[6]
To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[7][9] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes resolve the emulsion.[9]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[8]
-
Addition of a Small Amount of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]
Purification
Q3: What are the best practices for purifying this compound and its derivatives by column chromatography?
A3: The presence of the trifluoromethyl group can alter the polarity and chromatographic behavior of the molecule.[1][10]
-
Solvent System: A common starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. Due to the fluorine atoms, the compound may be more non-polar than anticipated.
-
Tailing: Amines are notorious for tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: If tailing remains an issue, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase column.[1]
Q4: Can I use ¹⁹F NMR to assess the purity of my product?
A4: Absolutely. ¹⁹F NMR is a powerful and highly sensitive technique for analyzing fluorinated compounds.[5][11] It can provide valuable information about the purity of your sample and help to identify any fluorine-containing impurities. A single, sharp signal for the CF₃ group is a good indicator of a pure compound.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the workup of reactions involving this compound.
Problem 1: Low Recovery of the Amine After Acidic Extraction and Basification.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Protonation | The pKa of the fluorinated amine is lower than its non-fluorinated counterpart. The acidic wash may not have been strong enough to fully protonate and extract the amine into the aqueous layer. | 1. Before extraction, check the pH of your acidic solution (e.g., 1M HCl). 2. After shaking with the organic layer, separate the aqueous layer and check its pH again. It should be strongly acidic (pH 1-2). 3. If necessary, add more acid to the aqueous layer and re-extract the organic phase. |
| Incomplete Basification | After extracting the protonated amine into the aqueous phase, insufficient base was added to deprotonate it back to the free amine for back-extraction into an organic solvent. | 1. When basifying the acidic aqueous layer, use a pH meter or pH paper to ensure the solution is sufficiently basic (pH > 10). 2. Add the base (e.g., NaOH solution) slowly and with cooling, as the neutralization is exothermic. |
| Amine Volatility | While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is a low-boiling liquid. | Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum. |
Problem 2: Presence of Non-basic, Fluorine-Containing Impurities.
| Potential Cause | Explanation | Troubleshooting Steps |
| Side Reactions | Depending on the reaction conditions, side reactions may have occurred, leading to the formation of fluorinated byproducts that are not basic. | 1. Analyze the crude reaction mixture by ¹⁹F NMR to identify the number and nature of fluorine-containing species. 2. If the impurities are non-polar, they will remain in the organic layer during the acidic wash. 3. Purify the desired amine by column chromatography, paying close attention to the choice of eluent and stationary phase. |
| Hydrolysis of the Trifluoromethyl Group | Under strongly basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, although this is generally not a major concern under standard workup conditions.[12] | Avoid prolonged exposure to strong bases, especially at elevated temperatures. |
Workflow Diagram: Standard Workup Procedure
Caption: General workup and extraction workflow.
IV. Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution or water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer with 1M HCl.[13] It is advisable to perform this wash two to three times to ensure complete extraction of the amine.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Back-Extraction (Optional but Recommended): Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is greater than 10.
-
Product Extraction: Extract the basified aqueous layer three times with an organic solvent.
-
Drying and Concentration: Combine the organic layers from the product extraction, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Troubleshooting Emulsion Formation
-
Gentle Mixing: In the separatory funnel, gently invert the funnel 5-10 times instead of vigorous shaking.[7]
-
Brine Addition: If an emulsion forms, add a significant volume of saturated aqueous NaCl (brine) and swirl gently.[7][9] Allow the mixture to stand for 10-15 minutes.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool into a clean flask.[9] This will often break the emulsion and allow the layers to be separated.
-
Centrifugation: For stubborn emulsions, transfer the mixture to centrifuge tubes and centrifuge for 5-10 minutes.
Decision Tree for Workup Issues
References
- 1. academic.oup.com [academic.oup.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. brainkart.com [brainkart.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine Enantiomers
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. As a critical chiral building block in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of various chiral stationary phases (CSPs) and mobile phase conditions, supported by experimental data and foundational principles.
The Imperative of Chiral Separation
Enantiomers of a chiral compound, such as this compound, possess identical physical and chemical properties in an achiral environment. However, within a chiral biological system, they can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies and quality control standards demand precise enantiomeric purity assessment.[1][2] HPLC equipped with a chiral stationary phase is the most robust and widely adopted technique for this purpose.[1][3]
The Engine of Separation: Polysaccharide-Based CSPs
The most successful and versatile CSPs for separating a broad range of chiral compounds, including amines, are based on polysaccharide derivatives.[4][5] These phases typically consist of cellulose or amylose polymers, derivatized with functional groups like phenylcarbamates, which are physically coated or chemically immobilized onto a silica support.[4][6]
The Mechanism of Chiral Recognition:
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The distinct three-dimensional structures of the enantiomers result in different interaction energies with the CSP. Key interactions that drive chiral recognition include:[6][7]
-
Hydrogen Bonding: Crucial for analytes with H-bond donor/acceptor groups, such as the primary amine in the target analyte.
-
π-π Interactions: Occur between the aromatic rings of the analyte (the 4-methoxyphenyl group) and the phenyl groups on the CSP selector.
-
Dipole-Dipole Interactions: Result from polar functional groups, like the trifluoromethyl and methoxy groups.
-
Steric Hindrance: The overall shape of the analyte enantiomer dictates how well it fits into the chiral cavities or grooves of the polysaccharide polymer backbone.[4][6]
The helical structure of amylose, in particular, can create a more complex chiral environment, often leading to enhanced chiral recognition compared to the more linear structure of cellulose.[4][8]
Performance Comparison of Chiral Stationary Phases
Method development for chiral separations is often an empirical process.[9] Screening a selection of complementary CSPs under different mobile phase modes is the most effective strategy. Below is a comparative summary of data for the separation of analogous chiral amines on industry-standard polysaccharide CSPs.
While specific data for this compound is proprietary and varies by application, the following table provides representative performance for structurally similar chiral amines on popular CSPs, illustrating the expected performance and selectivity differences.
Table 1: Comparative Performance of CSPs for Chiral Amine Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance Characteristics |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (DEA) | Broad selectivity, often a good starting point.[8] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA | High success rate for a wide range of compounds.[10] |
| Lux® Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Hexane/Isopropanol/DEA | Orthogonal selectivity due to halogenated selector.[8] |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/DEA | Often shows high enantioselectivity for chiral amines.[10] |
Note: The addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is critical when analyzing basic compounds like amines. It serves to suppress deleterious interactions with residual acidic silanols on the silica surface, thereby ensuring good peak shape and reproducibility.[3]
Recommended Experimental Protocol
Based on extensive experience with similar fluorinated chiral amines, a method utilizing an amylose-based stationary phase is recommended for initial screening due to their high success rate.[10] The following protocol provides a robust starting point for the analysis of this compound.
Protocol 1: Chiral HPLC Analysis on an Amylose-Based CSP
1. Instrumentation and Column:
- HPLC System: A standard HPLC or UPLC system with a UV detector.
- Column: Chiralpak® AD-H (or equivalent, e.g., Lux® Amylose-1), 250 x 4.6 mm, 5 µm particle size.
2. Reagents and Sample Preparation:
- Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
- Sample Diluent: Mobile Phase.
- Sample Preparation:
- Accurately weigh and dissolve the analyte in the mobile phase to a final concentration of approximately 1.0 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[11]
3. Chromatographic Conditions:
- Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 225 nm.
- Injection Volume: 5 µL.
4. Data Analysis and System Suitability:
- Identification: Identify the two enantiomer peaks.
- Calculations: Determine the Retention Factor (k), Separation Factor (α), and Resolution (Rs).[11]
- Acceptance Criteria: A resolution (Rs) value of ≥ 1.5 is required for baseline separation, ensuring accurate quantification.[12]
Workflow and Method Development Logic
A structured workflow is essential for efficient chiral method development. The process begins with screening a small, diverse set of columns and mobile phases to identify the most promising conditions, followed by optimization to achieve the desired resolution and analysis time.
Figure 1. A logical workflow for chiral method development, progressing from initial screening to final method validation.
Conclusion
The enantioselective analysis of this compound is reliably achieved using polysaccharide-based chiral stationary phases. Amylose-derived CSPs, such as Chiralpak® AD-H, often provide excellent selectivity for this class of fluorinated amines under normal phase conditions. A systematic screening approach, beginning with the protocol outlined in this guide, allows for the efficient development of a robust and reproducible method suitable for quality control and research applications. The key to success lies in the careful selection of the CSP and the optimization of the mobile phase, including the critical use of a basic additive to ensure optimal peak shape and performance.
References
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. yakhak.org [yakhak.org]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
A Researcher's Guide to Enantiomeric Excess Determination of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine: A Comparative Analysis
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, a valuable building block, the ability to precisely quantify its enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple listing of methods. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, field-proven insights, and detailed, actionable protocols. While specific application notes for this exact molecule are not prevalent, the methodologies presented herein are synthesized from extensive data on structurally analogous compounds, particularly other fluorinated phenylethylamines. This provides a robust framework for method development and validation.
At a Glance: Method Comparison
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[1] | Separation of volatile (often derivatized) enantiomers on a CSP or of diastereomers on an achiral phase.[2] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers, leading to distinct NMR signals.[3] |
| Sample Throughput | Lower; typically requires method development and has longer run times. | Moderate; requires sample preparation (derivatization) but has fast run times. | Higher; rapid sample preparation and data acquisition.[3] |
| Solvent Consumption | High.[2] | Low; primarily uses gases.[2] | Very Low. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, especially with MS detectors. | Generally lower, dependent on analyte concentration and magnetic field strength. |
| Resolution | Baseline separation is often achievable. | Typically offers very high resolution. | Degree of signal separation (Δδ) is variable and depends on the CSA/analyte interaction. |
| Non-Destructive | Yes (analytes can be collected post-column). | No (destructive ionization in MS). | Yes. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse Method
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination due to its broad applicability to non-volatile and thermally labile compounds.[2] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[4] For primary amines like our target compound, polysaccharide-based CSPs are a proven and effective choice.[5]
Causality of Method Design
The trifluoromethyl and methoxy groups on the aromatic ring, along with the basic amine, provide multiple points of interaction (hydrogen bonding, dipole-dipole, π-π stacking) with the chiral stationary phase. The mobile phase composition is critical; a non-polar solvent with a polar modifier is used to elute the compound, while acidic and basic additives are essential to suppress peak tailing by interacting with residual silanols on the silica support and ensuring the amine is in a consistent protonation state.[6][7]
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Additive 1: Trifluoroacetic Acid (TFA)
-
Additive 2: Diethylamine (DEA) or Triethylamine (TEA)
-
Sample: Racemic and/or enantiomerically enriched this compound dissolved in mobile phase (approx. 1 mg/mL).
Procedure:
-
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., Hexane/IPA 90:10 v/v with 0.1% DEA) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the sample solution.
-
Isocratic Elution:
-
Initial Screening Conditions:
-
Mobile Phase: Hexane/IPA (90:10, v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a more suitable wavelength based on the analyte's UV spectrum).
-
-
-
Method Optimization:
-
If resolution is poor, systematically vary the percentage of the polar modifier (IPA or EtOH) from 5% to 20%.
-
If peak shape is poor, adjust the concentration of the basic additive (DEA or TEA) between 0.05% and 0.2%. For some CSPs, a combination of an acidic (TFA) and basic (TEA) additive can be beneficial.[6]
-
Evaluate different polar modifiers (e.g., switch from IPA to EtOH).
-
-
Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
-
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Caption: A typical workflow for chiral HPLC analysis.
II. Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is an exceptionally powerful technique that offers very high resolution, though it is limited to thermally stable and volatile compounds.[2] Since our target amine is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. This process, known as an indirect method, involves reacting the amine enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.
Causality of Method Design
The primary amine of the analyte is nucleophilic and readily reacts with an acylating agent. Using a chiral acylating agent like N-(Trifluoroacetyl)-L-prolyl chloride (L-TFPC) converts the enantiomeric pair into a diastereomeric pair of amides. The trifluoroacetyl group enhances the volatility of the derivatives, making them suitable for GC analysis. The separation of these diastereomers on a standard achiral column (like a DB-5) is then possible due to their different boiling points and interactions with the stationary phase.
Experimental Protocol: Chiral GC (Indirect Method)
Objective: To determine the e.e. of the amine by separating its diastereomeric derivatives.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Materials:
-
Derivatizing Agent: N-(Trifluoroacetyl)-L-prolyl chloride (L-TFPC).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).
-
Base: Pyridine or Triethylamine (anhydrous).
-
Sample: Racemic and/or enantiomerically enriched this compound.
Procedure:
-
Derivatization:
-
In a small vial, dissolve ~1 mg of the amine in 200 µL of anhydrous DCM.
-
Add 1.5 equivalents of anhydrous pyridine.
-
Add 1.2 equivalents of L-TFPC solution (e.g., 10 mg/mL in DCM) dropwise while vortexing.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature.
-
Quench the reaction by adding 200 µL of 1M HCl. Vortex and allow the layers to separate.
-
Transfer the organic (top) layer to a clean vial for analysis.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.
Caption: Workflow for indirect chiral GC analysis via derivatization.
III. NMR Spectroscopy: The Rapid, Non-Destructive Approach
NMR spectroscopy offers a fundamentally different and often much faster approach for determining enantiomeric excess. Instead of physical separation, it relies on creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.[3] The presence of the trifluoromethyl (-CF₃) group in our target molecule makes ¹⁹F NMR a particularly attractive option, as it provides a high-sensitivity, background-free spectral window with a large chemical shift dispersion.[9]
Causality of Method Design
The method utilizes a chiral solvating agent (CSA), such as a BINOL derivative. In solution, the CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine.[3] These complexes have slightly different three-dimensional structures, leading to different electronic environments for the nuclei of the amine. For ¹⁹F NMR, the -CF₃ groups of the two enantiomers will experience different shielding/deshielding effects within their respective diastereomeric complexes, resulting in two distinct signals. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
Objective: To resolve the ¹⁹F NMR signals of the amine enantiomers for direct quantification.
Instrumentation:
-
NMR spectrometer (a 400 MHz or higher field is recommended) equipped with a fluorine probe.
Materials:
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL) or a derivative.
-
Solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).
-
Sample: Racemic and/or enantiomerically enriched this compound.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
To a clean NMR tube, add ~5 mg of the amine.
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent (e.g., (S)-BINOL).
-
Add approximately 0.6 mL of CDCl₃.
-
Cap the tube and shake gently for 30 seconds to ensure mixing and complex formation.[3]
-
-
NMR Data Acquisition:
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Acquire enough scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the two resolved signals corresponding to the -CF₃ groups of the two enantiomers.
-
Calculate the enantiomeric excess from the integrals.
-
Caption: Workflow for ¹⁹F NMR analysis using a chiral solvating agent.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound is contingent on the specific needs of the laboratory, including available instrumentation, required throughput, and desired sensitivity.
-
Chiral HPLC is the most established and versatile method. It should be the primary choice for routine quality control and when high accuracy and robustness are required. Its ability to be validated according to regulatory standards makes it ideal for drug development settings.
-
Chiral GC offers the highest resolving power and sensitivity but requires a derivatization step. This makes it more labor-intensive for routine analysis but extremely valuable for trace-level impurity analysis or when HPLC methods fail to provide adequate separation.
-
¹⁹F NMR Spectroscopy is unparalleled in its speed and simplicity. It is the ideal choice for high-throughput screening of asymmetric reactions, rapid checks of enantiopurity during synthesis, and when a non-destructive method is needed. The presence of the -CF₃ group makes this technique particularly well-suited for the target analyte.
For the highest level of confidence, especially during method validation or when investigating a new synthetic route, cross-validation of results using two of these orthogonal techniques (e.g., HPLC and NMR) is strongly recommended. This provides a self-validating system and ensures the utmost scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereoselective Biological Activity of (R)- and (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. This stereoselectivity arises from the chiral nature of biological targets such as receptors, enzymes, and ion channels. The interaction between a small molecule and its biological target is often likened to a "lock and key" mechanism, where a specific spatial arrangement is necessary for optimal binding and subsequent biological response. Consequently, one enantiomer may display the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects.
This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. While direct comparative studies on this specific compound are not extensively available in the public domain, we can infer likely differences in bioactivity based on established principles of stereochemistry and illustrative data from structurally related chiral phenylethylamine derivatives. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of chiral separation and stereoselective biological evaluation.
Illustrative Evidence for Stereoselective Bioactivity in Related Compounds
The principle of stereoselectivity is well-documented for phenylethylamine derivatives, a class of compounds to which this compound belongs. The differential effects of enantiomers can manifest in both pharmacodynamics (the effect of the drug on the body) and pharmacokinetics (the effect of the body on the drug).
A pertinent example of stereoselective activity is observed in a study on 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride (SPFF), a compound with a trifluoromethyl-phenyl group. In this study, the (-) enantiomer and the racemic mixture significantly inhibited histamine-induced bronchoconstriction in guinea pigs, whereas the (+) enantiomer showed no such effect[1]. Furthermore, the (-) and racemic forms of SPFF led to a significant enhancement of cyclic adenosine monophosphate (cAMP) production in asthmatic lung tissues, a key second messenger in many cellular responses, while the (+) isomer had a comparatively weaker effect[1].
Similarly, for conformationally restricted analogs of 2,5-dimethoxyphenethylamines, agonist potency at the serotonin 5-HT2A receptor is highly dependent on the spatial orientation of the ethylamine side chain, with bioactivity typically residing primarily in a single enantiomer[2]. This underscores the critical role of stereochemistry in receptor-ligand interactions.
Potential Pharmacodynamic and Pharmacokinetic Differences
Based on the principles of stereoselectivity observed in related compounds, we can hypothesize potential differences between the (R) and (S) isomers of this compound:
Pharmacodynamics:
-
Receptor Binding Affinity: One enantiomer is likely to exhibit a higher binding affinity for a specific biological target due to a more favorable three-point interaction with the chiral binding site.
-
Efficacy: The intrinsic activity of each enantiomer at a receptor may differ. One may act as a full agonist, while the other could be a partial agonist, an antagonist, or even an inverse agonist.
-
Selectivity: The enantiomers may display different selectivity profiles for various receptor subtypes, leading to distinct pharmacological effects.
Pharmacokinetics:
-
Metabolism: Enzymes, being chiral, can metabolize enantiomers at different rates. This can lead to variations in the half-life and duration of action of each isomer.
-
Distribution: The binding of enantiomers to plasma proteins and their distribution into tissues can be stereoselective.
-
Toxicity: Differences in metabolism and off-target effects can result in one enantiomer being more toxic than the other.
Illustrative Data from Structurally Related Compounds
The following table summarizes hypothetical comparative data based on findings for structurally analogous compounds to illustrate the potential magnitude of stereoselective differences. Note: This data is for illustrative purposes and does not represent actual experimental results for (R)- and (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine.
| Parameter | (R)-Isomer (Hypothetical) | (S)-Isomer (Hypothetical) | Rationale based on Related Compounds |
| Receptor Binding Affinity (Ki, nM) | 15 | 250 | One enantiomer often exhibits significantly higher affinity for the target receptor. |
| Functional Activity (EC50, nM) | 30 | 800 | The more potent binder is often the more potent functional agonist/antagonist. |
| In vivo Efficacy (% effect) | 85 | 15 | As seen with SPFF, one isomer can be significantly more active in vivo[1]. |
| Metabolic Stability (t1/2, min) | 120 | 45 | Stereoselective metabolism by cytochrome P450 enzymes is common. |
Experimental Workflow for Comparative Biological Evaluation
To definitively characterize the biological activity of the (R) and (S) enantiomers of this compound, a systematic experimental approach is required. The following workflow outlines the key steps:
Caption: A generalized experimental workflow for the comparative biological evaluation of chiral molecules.
Detailed Experimental Protocols
1. Chiral Separation and Purity Assessment:
-
Objective: To obtain enantiomerically pure samples of the (R) and (S) isomers.
-
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (e.g., polysaccharide-based) to resolve the racemic mixture.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Enantiomeric Excess (ee) Determination: Analyze the collected fractions using the developed chiral HPLC method to determine the enantiomeric purity. An ee of >99% is desirable.
-
2. In Vitro Receptor Binding Assay (Illustrative Example: Serotonin 5-HT2A Receptor):
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT2A receptor.
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compounds ((R)- and (S)-isomers).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
-
3. In Vitro Functional Assay (Illustrative Example: cAMP Production):
-
Objective: To assess the functional activity (e.g., agonist or antagonist) of each enantiomer at a G-protein coupled receptor.
-
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., a Gs-coupled receptor).
-
Compound Treatment: Treat the cells with varying concentrations of each enantiomer.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion
The principles of stereochemistry are fundamental to understanding the biological activity of chiral molecules. While direct comparative data for (R)- and (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is limited, the extensive evidence from structurally related phenylethylamine derivatives strongly suggests that the two enantiomers will exhibit distinct pharmacological profiles. It is imperative for researchers and drug developers to conduct thorough stereoselective evaluations to identify the eutomer (the more active enantiomer) and to fully characterize the properties of each isomer to ensure the development of safe and effective therapeutic agents. The experimental workflows and protocols outlined in this guide provide a framework for such essential investigations.
References
- 1. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Trifluorination on a Phenethylamine Scaffold: A Comparative Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine and its Non-fluorinated Analog
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and pharmacological properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, alter lipophilicity, and influence biological activity. This guide provides an in-depth, objective comparison of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine and its non-fluorinated parent compound, 1-(4-methoxyphenyl)ethanamine, offering valuable insights for researchers and drug development professionals.
Introduction: The Power of a Trifluoromethyl Group
At the core of this comparison lies the substitution of a methyl group with a trifluoromethyl group at the α-position of the ethylamine side chain. This seemingly subtle modification can induce profound changes in the molecule's electronic properties, conformation, and metabolic fate. 1-(4-methoxyphenyl)ethanamine, a classic phenethylamine derivative, serves as a foundational scaffold for exploring the impact of this strategic fluorination. Understanding these differences is crucial for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Tale of Two Analogs
The introduction of the highly electronegative fluorine atoms in the trifluoromethyl group significantly alters the physicochemical properties of the parent molecule. These changes have far-reaching implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-(4-Methoxyphenyl)ethanamine | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 151.21[1][2] | 205.18 | The addition of three fluorine atoms in place of three hydrogen atoms significantly increases the molecular weight. |
| pKa (Predicted) | 9.29 ± 0.10[3] | ~6.07 ± 0.10[4] | The strong electron-withdrawing effect of the trifluoromethyl group decreases the basicity of the amine, resulting in a lower pKa. |
| LogP (Computed/Predicted) | 1.6[1][2] | > 1.6 | The trifluoromethyl group generally increases lipophilicity, leading to a higher octanol-water partition coefficient. |
Note: The pKa for the trifluorinated analog is predicted based on a structurally similar compound, (1S)-2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethylamine[4]. The LogP for the trifluorinated analog is predicted to be higher based on the known lipophilic nature of the trifluoromethyl group.
Pharmacological Profile: Modulating Monoamine Transporter Interactions
It is hypothesized that the introduction of the trifluoromethyl group will alter the binding affinity and selectivity profile for monoamine transporters. The change in basicity and lipophilicity can influence how the molecule interacts with the binding pockets of these transporters. Further experimental investigation is required to quantify these differences.
Metabolic Stability: The Trifluoromethyl Shield
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability[9][10]. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism[10].
-
Non-fluorinated Analog (1-(4-methoxyphenyl)ethanamine): The α-carbon and the methyl group are potential sites for oxidative metabolism by CYP enzymes. This can lead to a shorter in vivo half-life and the formation of various metabolites.
-
Trifluorinated Analog (this compound): The trifluoromethyl group effectively "shields" the α-position from oxidative attack. This blockage of a primary metabolic pathway is expected to significantly increase the compound's metabolic stability, leading to a longer half-life and reduced clearance[9][10].
Experimental Protocols
To empirically determine and compare the properties of these two compounds, the following experimental protocols are recommended.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol outlines the shake-flask method, a standard technique for measuring lipophilicity.
Objective: To experimentally determine the LogP value of this compound and 1-(4-methoxyphenyl)ethanamine.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of each test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., 1 mL of aqueous stock solution to 1 mL of n-octanol).
-
Securely cap the vials and vortex vigorously for 1 minute.
-
Agitate the vials on a shaker at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials to separate the aqueous and organic phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm (base 10) of the partition coefficient.
Caption: Workflow for LogP Determination.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a common method to assess the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Test compounds
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaker (37°C)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of each test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, the test compound, and human liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Caption: Workflow for Metabolic Stability Assay.
Protocol 3: Monoamine Transporter Binding Assay
This protocol provides a general framework for determining the binding affinity of the compounds to DAT, SERT, and NET using a competitive radioligand binding assay.
Objective: To determine the Ki values of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Test compounds
-
Cell membranes expressing human DAT, SERT, or NET
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Assay buffer
-
Non-specific binding inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand, and either a vehicle, a known concentration of the test compound, or a high concentration of the non-specific binding inhibitor.
-
Add the cell membranes expressing the target transporter to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Monoamine Transporter Binding Assay.
Conclusion: A Powerful Tool for Drug Design
The comparison between this compound and its non-fluorinated analog, 1-(4-methoxyphenyl)ethanamine, highlights the profound impact of trifluoromethylation on key drug-like properties. The introduction of the CF₃ group is expected to decrease basicity, increase lipophilicity, and significantly enhance metabolic stability. These modifications will likely translate to an altered pharmacological profile at monoamine transporters.
For drug discovery and development scientists, this comparative guide underscores the importance of strategic fluorination as a tool to optimize lead compounds. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design next-generation therapeutics with improved efficacy and safety profiles. The provided experimental protocols offer a clear roadmap for the empirical validation of these principles in the laboratory.
References
- 1. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (1S)-2,2,2-TRIFLUORO-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE | 1213065-21-4 [amp.chemicalbook.com]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Bioisosteric Advantage in Amine-Containing Drug Candidates
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Containing Amines for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Among the myriad of chemical motifs employed, the trifluoromethyl (CF3) group has emerged as a powerful tool, particularly when incorporated into amine-containing molecules. This guide provides an in-depth comparison of trifluoromethyl-containing amines and their non-fluorinated analogs, elucidating the profound impact of the CF3 group on key physicochemical properties and biological activity. Through a synthesis of experimental data and established protocols, we aim to equip researchers with the knowledge to rationally design and develop more effective and safer therapeutics.
The Trifluoromethyl Group: More Than Just a Bulky Methyl Group
The trifluoromethyl group is often considered a bioisostere of a methyl group, yet its electronic properties impart a unique set of characteristics to a molecule far beyond simple steric bulk. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the properties of the parent amine, influencing its basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced drug-like properties, including improved cell permeability, reduced metabolic clearance, and modulated target binding affinity.[1][2]
Impact on Physicochemical Properties: A Comparative Analysis
The introduction of a trifluoromethyl group in proximity to an amine functionality leads to predictable and advantageous shifts in key physicochemical parameters.
| Property | Non-Fluorinated Amine (e.g., R-CH₂-NH₂) | Trifluoromethyl-Containing Amine (e.g., R-CF₂-CH₂-NH₂) | Rationale |
| pKa | Typically 9-11 | Significantly lower (e.g., by ≈2-4 pKa units)[3][4] | The strong inductive electron-withdrawing effect of the CF3 group reduces the electron density on the nitrogen atom, making it a weaker base.[3] |
| Lipophilicity (LogP) | Variable | Generally increased[1][4] | The CF3 group is more lipophilic than a methyl group, which can enhance membrane permeability.[1][2] |
| Metabolic Stability | Susceptible to oxidation by Cytochrome P450 enzymes | Significantly enhanced[5][6][7] | The strong C-F bonds are resistant to enzymatic cleavage, blocking common metabolic pathways.[1][6] |
Table 1. Comparative physicochemical properties of non-fluorinated and trifluoromethyl-containing amines.
The reduction in pKa can be particularly beneficial in drug design. A lower pKa means the amine is less protonated at physiological pH, which can reduce off-target interactions with acidic residues in proteins and decrease the potential for certain toxicities.
Trifluoromethyl-Containing Amines as Bioisosteres
The concept of bioisosterism, the substitution of a chemical group with another that produces a similar biological response, is a fundamental strategy in medicinal chemistry. Trifluoromethyl-containing amines serve as effective bioisosteres for a range of functional groups, offering a means to fine-tune molecular properties while retaining or improving biological activity.
Amide Bioisosteres
Trifluoroethylamines can act as hydrolysis-resistant mimics of amide bonds. This is particularly valuable for peptide-based drugs or other molecules susceptible to cleavage by proteases.
Bioisosteres for Other Functional Groups
The trifluoromethyl group's unique electronic and steric properties also allow it to serve as a bioisostere for other functionalities, such as the nitro group, offering an alternative with improved metabolic stability.
Experimental Protocols for Characterization
To aid researchers in the practical evaluation of trifluoromethyl-containing amines, we provide the following established experimental protocols.
Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy
This method is particularly suited for fluorinated compounds and offers a direct and accurate measurement of LogP.
Principle: The compound of interest and a fluorinated reference compound are partitioned between n-octanol and water. The ratio of the integrals of the ¹⁹F NMR signals for the compound and the reference in each phase is used to calculate the LogP value.[8][9][10]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh the trifluoromethyl-containing amine and a suitable fluorinated reference compound (e.g., trifluoroethanol) into a vial.
-
Solvent Addition: Add a precise volume of n-octanol and water to the vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to ensure complete partitioning. Allow the phases to separate completely.
-
NMR Sample Preparation: Carefully withdraw an aliquot from both the n-octanol and water phases and transfer to separate NMR tubes.
-
¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for both samples.
-
Data Analysis: Integrate the signals corresponding to the compound of interest and the reference compound in both spectra. Calculate the LogP using the following equation:
logP_compound = logP_reference + log[(I_compound_octanol / I_reference_octanol) / (I_compound_water / I_reference_water)]
where I is the integral value.[11]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[6]
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability.[6]
Step-by-Step Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693 / k.[6]
Synthesis of Trifluoromethyl-Containing Amines
The synthesis of trifluoromethyl-containing amines has historically been a challenge, but recent advances have provided more accessible and efficient methods.
One-Pot Synthesis from Secondary Amines
A notable one-pot protocol allows for the rapid and mild trifluoromethylation of secondary amines using the bench-stable reagent (Me₄N)SCF₃ and silver fluoride (AgF).[12]
Reaction Scheme:
Caption: One-pot synthesis of N-trifluoromethyl amines.
General Procedure:
-
To a solution of the secondary amine in an appropriate solvent (e.g., acetonitrile), add (Me₄N)SCF₃ at room temperature.
-
Stir the mixture for a short period (e.g., 10-30 minutes) to form the thiocarbamoyl fluoride intermediate.
-
Add AgF to the reaction mixture and continue stirring until the reaction is complete, as monitored by techniques like ¹⁹F NMR or TLC.
-
Purification typically involves filtration to remove inorganic salts, followed by removal of the solvent and further purification of the product if necessary.[12]
Case Study: Impact of Trifluoromethylation on Biological Activity
A compelling example of the benefits of trifluoromethylation can be seen in the development of inhibitors for various biological targets. For instance, in a series of compounds targeting a specific enzyme, the replacement of a methyl group with a trifluoromethyl group on an amine scaffold led to a significant increase in inhibitory potency and a marked improvement in metabolic stability in human liver microsomes. This enhancement was attributed to both the increased lipophilicity of the trifluoromethylated analog, leading to better target engagement, and the blockage of a key metabolic pathway.
Caption: Comparative effects of trifluoromethylation.
Conclusion
The incorporation of a trifluoromethyl group into amine-containing molecules is a powerful and well-established strategy in modern drug design. The predictable and advantageous alterations in physicochemical properties—namely reduced basicity, increased lipophilicity, and enhanced metabolic stability—provide a clear rationale for its use. As synthetic methodologies for accessing these valuable compounds continue to improve, the application of trifluoromethyl-containing amines is poised to expand, leading to the development of more potent, selective, and durable drug candidates. This guide serves as a foundational resource for researchers seeking to harness the unique benefits of this versatile functional group in their drug discovery endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Chiral Purity of Trifluoromethyl Amines
Introduction: The Critical Role of Chirality in Trifluoromethylated Pharmaceuticals
The introduction of a trifluoromethyl (CF3) group into amine-containing pharmaceutical compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the presence of a stereocenter in these molecules necessitates rigorous control over their chiral purity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the validation of analytical methods for their separation and quantification a critical aspect of drug development and quality control.[2] This guide provides a comprehensive comparison of the primary analytical techniques used for determining the chiral purity of trifluoromethyl amines, offering insights into method selection, optimization, and validation for researchers, scientists, and drug development professionals.
Chromatographic Approaches: The Workhorse of Chiral Separations
Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, desired throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): Versatility and Established Performance
Chiral HPLC is a robust and versatile technique for the enantioselective analysis of a wide range of compounds, including trifluoromethyl amines.[3] The separation is typically achieved through the use of a chiral stationary phase (CSP) that provides differential interactions with the enantiomers.
Key Considerations for Chiral HPLC of Trifluoromethyl Amines:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for the separation of trifluoromethylated compounds.[4][5][6] Their chiral recognition ability stems from a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7] Cyclodextrin-based CSPs also show promise, offering a hydrophobic cavity for inclusion complexation.[8][9][10][11]
-
Mobile Phase Composition: For polysaccharide-based CSPs, normal-phase chromatography using a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point.[5] The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution for ionizable trifluoromethyl amines.
-
Influence of the Trifluoromethyl Group: The highly electronegative trifluoromethyl group can influence chiral recognition by altering the electronic properties of the analyte and its interactions with the CSP. This can sometimes present challenges but also opportunities for unique selectivity on fluorinated CSPs.[12]
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for chiral HPLC method development.
Performance Comparison of Chiral Stationary Phases for Trifluoromethyl Amines (HPLC)
| Analyte Example | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rₛ) | Reference |
| Fluorinated β³-amino acid derivative | Cellulose tris-(3,5-dimethylphenyl carbamate) | n-hexane/isopropanol/ethylamine | 1.25 | 2.10 | [4] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-hexane/isopropanol (90:10, v/v) | 1.25 | 2.80 | [5] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-hexane/isopropanol (90:10, v/v) | 1.18 | 2.10 | [5] |
*Note: Data for a trifluoromethyl alcohol is included as a close structural analog to demonstrate CSP performance.
Detailed Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve the trifluoromethyl amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.[5]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Screen columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ.[13]
-
Mobile Phase: Start with a mixture of n-hexane and isopropanol (90:10, v/v). For basic amines, add 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintain at 25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically 220-280 nm.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Calculate the separation factor (α) and resolution (Rₛ). A resolution of ≥ 1.5 indicates baseline separation.[5]
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced organic solvent consumption.[14][15][][17] Utilizing supercritical CO₂ as the primary mobile phase, SFC often provides superior or complementary selectivity to HPLC.[18][19]
Key Advantages of SFC for Trifluoromethyl Amine Analysis:
-
Speed: The low viscosity of supercritical CO₂ allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[14][15]
-
Green Chemistry: The use of CO₂ as the main mobile phase drastically reduces the consumption of toxic organic solvents.[14]
-
Enhanced Selectivity: The unique properties of the supercritical fluid mobile phase can lead to different chiral recognition mechanisms and improved separations compared to HPLC.[]
-
Improved Peak Shape: SFC often provides sharper peaks for basic compounds like amines.[20]
Workflow for Chiral SFC Method Development
Caption: A streamlined workflow for chiral SFC method development.
Performance Comparison of Chiral Stationary Phases for Amines (SFC)
| Analyte Type | Chiral Stationary Phase (CSP) | Co-solvent in CO₂ | Additive | Outcome | Reference |
| Primary Amines | Cyclofructan-based | Methanol | Trifluoroacetic acid/Triethylamine | 18 baseline separations out of 25 analytes | [11][21] |
| Basic Drugs | Polysaccharide-based | Methanol, Ethanol, or Isopropanol | Isopropylamine/TFA | Different enantioselectivity compared to individual additives | [22] |
| Volatile Flavors | Polysaccharide-based | Ethanol | None | Good purity and recovery |
Detailed Experimental Protocol: Chiral SFC
-
Sample Preparation:
-
Dissolve the trifluoromethyl amine sample in a suitable alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
-
SFC System and Conditions:
-
SFC System: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.
-
Chiral Column: Screen a range of polysaccharide-based CSPs.
-
Mobile Phase: A gradient of a modifier (e.g., methanol) in CO₂. For basic amines, add an amine additive like isopropylamine to the modifier.
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at around 150 bar.
-
Column Temperature: 40 °C is a common starting point.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Analyze the data similarly to HPLC to determine retention times, resolution, and enantiomeric excess.
-
Gas Chromatography (GC): For Volatile and Derivatized Amines
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[23] For non-volatile or polar compounds like many trifluoromethyl amines, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization Strategies for Chiral GC of Trifluoromethyl Amines:
-
Indirect Method: The most common approach for amines is the indirect method, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers.[24] These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Common CDAs: S-(-)-N-(trifluoroacetyl)prolyl chloride (TFPC) and other fluoroacyl prolyl chlorides are frequently used for amines.[23]
-
-
Direct Method: This involves the use of a chiral stationary phase, often based on cyclodextrin derivatives, which can directly separate the enantiomers without derivatization, provided the analyte is sufficiently volatile.[9][10]
Workflow for Indirect Chiral GC Analysis
Caption: Workflow for the indirect chiral GC analysis of amines.
Detailed Experimental Protocol: Indirect Chiral GC
-
Derivatization:
-
Dissolve the trifluoromethyl amine in a suitable aprotic solvent.
-
Add the chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride) and a non-nucleophilic base.
-
Allow the reaction to proceed to completion.
-
-
Sample Work-up:
-
Quench the reaction and extract the diastereomeric amides into an organic solvent.
-
Wash the organic layer to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate it to a suitable volume.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Optimize the oven temperature program to achieve baseline separation of the diastereomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Calculate the diastereomeric ratio from the peak areas, which corresponds to the enantiomeric ratio of the original amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Enantiomeric Excess Determination
NMR spectroscopy offers a distinct approach to chiral analysis, providing a measure of the relative amounts of enantiomers without physical separation.[25] This is achieved by creating a diastereomeric environment for the enantiomers, which results in distinguishable NMR signals.
Indirect Method: Chiral Derivatizing Agents (CDAs)
Similar to indirect GC, this method involves reacting the trifluoromethyl amine with a chiral derivatizing agent to form diastereomers. The resulting diastereomeric amides will exhibit different chemical shifts (Δδ) in the ¹H or ¹⁹F NMR spectrum.
-
Mosher's Acid (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a classic CDA.[26] The trifluoromethyl group in MTPA provides a sensitive ¹⁹F NMR probe for distinguishing the resulting diastereomeric amides.
-
Other CDAs: A variety of other CDAs are available, some of which may offer superior resolution for specific trifluoromethyl amines.[25]
Direct Method: Chiral Solvating Agents (CSAs)
This method involves the addition of a chiral solvating agent to the NMR sample of the trifluoromethyl amine. The CSA forms transient, diastereomeric complexes with the enantiomers, leading to separate NMR signals.
-
¹⁹F NMR Advantage: For trifluoromethyl amines, ¹⁹F NMR is particularly advantageous due to the high sensitivity of the fluorine nucleus to its chemical environment and the typically uncluttered nature of ¹⁹F spectra.[27][28][29][30][31][32] The interaction with a CSA can induce significant chemical shift differences between the CF₃ signals of the two enantiomers.
Comparison of NMR Methods for Chiral Purity
| Method | Principle | Advantages | Disadvantages |
| Indirect (CDA) | Covalent bond formation to create diastereomers. | Large chemical shift differences often observed. Can be used to determine absolute configuration (e.g., Mosher's method). | Requires a chemical reaction and purification. Potential for kinetic resolution and racemization. |
| Direct (CSA) | Non-covalent interaction to form transient diastereomeric complexes. | Simple and rapid – just mix the analyte and CSA. Non-destructive to the sample. | Chemical shift differences can be small and concentration-dependent. May require screening of several CSAs. |
Detailed Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the trifluoromethyl amine sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a molar equivalent of the chiral solvating agent.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify the two distinct signals corresponding to the trifluoromethyl groups of the two enantiomers.
-
Integrate the two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
-
Method Validation: Ensuring Reliability and Regulatory Compliance
Validation of any analytical method for chiral purity is essential to ensure its accuracy, precision, and robustness.[33] The validation should be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components, such as impurities or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for determining the chiral purity of trifluoromethyl amines depends on a variety of factors, including the properties of the analyte, the required sensitivity and accuracy, sample throughput, and available resources.
-
HPLC remains a versatile and reliable technique, with a wide range of commercially available chiral stationary phases.
-
SFC offers a faster, greener, and often more efficient alternative, particularly for high-throughput screening and preparative separations.
-
GC is a valuable option for volatile or derivatizable trifluoromethyl amines, especially when high sensitivity is required.
-
NMR provides a rapid and non-destructive method for determining enantiomeric excess without the need for physical separation.
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select and validate the most suitable analytical method to ensure the stereochemical integrity of their trifluoromethyl amine-containing compounds.
References
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. High-performance liquid chromatographic enantioseparation of fluorinated cyclic β(3) -amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. selvita.com [selvita.com]
- 15. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. shimadzu.com [shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. afmps.be [afmps.be]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. chromatographyonline.com [chromatographyonline.com]
The Alchemist's Choice: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For the dedicated researcher, scientist, and drug development professional, the precise construction of chiral molecules is a paramount challenge. Asymmetric synthesis, the art of selectively creating a single enantiomer of a chiral molecule, is fundamental to the creation of modern therapeutics and complex natural products. Among the most reliable and well-established strategies in the synthetic chemist's toolkit is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, imparting their stereochemical information to guide the formation of a new stereocenter with high fidelity.
This guide provides an in-depth comparative analysis of three of the most influential classes of chiral auxiliaries: Evans oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into the mechanistic underpinnings of their stereodirecting power, provide detailed experimental protocols for their application and removal, and present a critical comparison of their performance based on experimental data. Our objective is to equip you with the necessary insights to make an informed decision when selecting the optimal chiral auxiliary for your specific synthetic challenge.
The Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding an enantiomerically pure auxiliary to a prochiral substrate, two diastereomeric transition states are possible for a subsequent reaction. The energy difference between these diastereomeric transition states, dictated by the steric and electronic properties of the auxiliary, determines the facial selectivity of the reaction and, consequently, the stereochemical outcome at the newly formed chiral center.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans Oxazolidinone Auxiliaries: The Gold Standard in Aldol and Alkylation Reactions
Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1] Derived from readily available amino alcohols, such as valinol and phenylalaninol, these auxiliaries provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and enolate alkylations.[1][2]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated Z-enolate intermediate.[3][4] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.[5] In the case of aldol reactions, the formation of a six-membered, chair-like Zimmerman-Traxler transition state further locks the conformation and ensures high diastereoselectivity.[4]
References
A Senior Application Scientist's Comparative Guide to Absolute Configuration Determination: X-ray Crystallography and Its Alternatives
For: Researchers, scientists, and drug development professionals dedicated to the unambiguous structural elucidation of chiral molecules.
Foreword: The Imperative of Absolute Configuration in Drug Development
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, mirror-image isomers of a chiral drug, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of this principle. Therefore, the unequivocal determination of a molecule's absolute configuration is a cornerstone of modern drug discovery and development, ensuring safety, efficacy, and intellectual property protection.
This guide provides an in-depth, objective comparison of the gold standard, single-crystal X-ray crystallography, with its principal solution-state alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method. As a senior application scientist, my goal is to move beyond a mere listing of techniques. Instead, this document is structured to provide a logical framework for methodological selection, grounded in the principles of each technique and supported by practical, field-proven insights.
The Gold Standard: X-ray Crystallography via Anomalous Dispersion
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The ability to "see" the arrangement of atoms in space provides an unparalleled level of certainty.
The Principle of Anomalous Scattering: Breaking Friedel's Law
Under normal conditions, the diffraction of X-rays by a crystal adheres to Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. However, when the X-ray energy is near the absorption edge of an atom in the crystal, a phenomenon known as anomalous scattering (or resonant scattering) occurs.[3] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. The intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[3]
The Flack Parameter: A Quantitative Measure of Confidence
The Flack parameter, x, is a critical value refined during crystallographic analysis that quantifies the absolute structure.[4][5] It ranges from 0 to 1:
-
x ≈ 0: The refined model correctly represents the absolute configuration.
-
x ≈ 1: The inverted structure is the correct one.
-
x ≈ 0.5: The crystal is likely a racemic twin, meaning both enantiomers are present in equal amounts in the crystal lattice.[3][4]
A low standard uncertainty (s.u.) on the Flack parameter is crucial for a confident assignment.
Navigating the Alternatives: When Crystals Are Elusive
The primary limitation of X-ray crystallography is its absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for oils or amorphous solids.[6][7] In such cases, solution-state spectroscopic methods provide powerful alternatives.
Vibrational Circular Dichroism (VCD): A Universal Approach
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9] Since all chiral molecules have vibrational modes, VCD is a near-universal technique and does not require a chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum to a quantum-mechanically calculated spectrum for a known enantiomer.[8]
Electronic Circular Dichroism (ECD): Leveraging Chromophores
ECD is analogous to VCD but operates in the UV-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore (a light-absorbing group).[10][] The presence of a chromophore is a prerequisite for this technique. Similar to VCD, the absolute configuration is determined by comparing the experimental spectrum to a calculated spectrum.
Mosher's Method: A Chemical Derivatization Approach with NMR
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][12] It involves the chemical derivatization of the analyte with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the two diastereomers, the absolute configuration can be deduced based on a conformational model of the Mosher's esters.[6]
Head-to-Head Comparison: A Data-Driven Decision Matrix
The choice of method for absolute configuration determination is a multifactorial decision. The following table provides a quantitative comparison of the key performance indicators for each technique.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous scattering effects. | Differential absorption of left and right circularly polarized infrared light in solution.[8] | Differential absorption of left and right circularly polarized UV-Vis light by a chromophore in solution.[] | Formation of diastereomeric esters with a chiral derivatizing agent and analysis of their distinct NMR spectra.[6] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[2] Co-crystallization with a known chiral auxiliary can be employed for difficult-to-crystallize samples.[13][14] | 2-15 mg of recoverable sample in solution or as a neat liquid/oil.[7][9] | 0.1-1 mg/mL of sample in solution. | 1-5 mg per diastereomeric ester.[15] |
| Success Rate | High, provided a suitable crystal is obtained. Co-crystallization techniques have shown success rates of up to 88% in obtaining crystals and 77% in yielding a high-resolution structure.[13] | High for molecules amenable to computational analysis. | Moderate to high, dependent on the presence of a suitable chromophore and the accuracy of computational models.[16] | High for secondary alcohols and amines, contingent on clear chemical shift differences. |
| Analysis Time | Days to weeks, primarily due to the crystal growth process.[15] The diffraction experiment itself is relatively short (hours). | Hours to a day for data acquisition and computational analysis. | Hours to a day for data acquisition and computational analysis. | 4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[12] |
| Key Requirement | A diffracting-quality single crystal. The presence of a "heavy" atom (e.g., S, Cl, Br) enhances the anomalous signal, but modern techniques can often succeed with only oxygen atoms. | A chiral molecule with IR-active vibrational modes. | A chiral molecule containing a UV-Vis chromophore.[10] | A derivatizable functional group (e.g., -OH, -NH2).[6] |
| Primary Output | A 3D molecular structure and the Flack parameter for absolute configuration.[4] | A VCD spectrum for comparison with calculated spectra. | An ECD spectrum for comparison with calculated spectra. | Δδ (δS - δR) values for protons in the diastereomeric esters.[6] |
| Cost | High initial instrument cost. Access to synchrotron radiation may be required for weak anomalous scatterers. | High initial instrument cost (~$200,000).[17] | Moderate to high initial instrument cost (~$150,000).[17] | Lower initial instrument cost (NMR spectrometer is a standard instrument in most chemistry labs). Cost of chiral derivatizing agents. |
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your results, the following detailed protocols are provided for each of the discussed techniques.
X-ray Crystallography: Anomalous Diffraction Workflow
-
Crystal Growth: The paramount and often most challenging step. Grow a single crystal of the enantiomerically pure compound of sufficient size and quality (typically 0.1-0.5 mm in each dimension). Techniques such as slow evaporation, vapor diffusion, or co-crystallization with a suitable host can be employed.[13]
-
Data Collection Strategy:
-
Select an appropriate X-ray wavelength to maximize the anomalous signal. For molecules with heavier atoms (S, Cl, Br, etc.), a copper (Cu Kα) source is often sufficient. For light-atom structures, a synchrotron source with a tunable wavelength is preferable.
-
Collect a highly redundant dataset, measuring a large number of reflections multiple times. This improves the signal-to-noise ratio for the weak anomalous differences.
-
Ensure that Friedel pairs (hkl and -h-k-l) are measured accurately.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using standard methods (e.g., direct methods, Patterson methods).
-
Refine the structural model against the diffraction data.
-
In the final stages of refinement, introduce the Flack parameter (x) and refine it.
-
-
Data Interpretation:
Vibrational Circular Dichroism (VCD) Protocol
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M. The sample is recoverable.
-
Data Acquisition:
-
Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Collect data for a sufficient duration to achieve a good signal-to-noise ratio (typically 1-3 hours).
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for the lowest energy conformer of one enantiomer (e.g., the R-enantiomer).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. The spectrum of the other enantiomer is the mirror image of the calculated one.
-
A good match in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[8]
-
Mosher's Method: NMR Protocol
-
Derivatization:
-
Divide the chiral alcohol or amine sample (1-5 mg) into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine-d5) to form the respective (R)- and (S)-MTPA esters (or amides).
-
-
NMR Analysis:
-
Acquire high-resolution 1H NMR spectra for both the (R)- and (S)-MTPA derivatives. 2D NMR experiments (e.g., COSY, HSQC) can aid in peak assignment.
-
-
Data Analysis and Interpretation:
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
Apply the Mosher's model: for a given conformation, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
The consistent pattern of positive and negative Δδ values allows for the determination of the absolute configuration at the carbinol or amino center.[6]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
Caption: Experimental workflows for the primary methods of absolute configuration determination.
Caption: A decision tree for selecting the appropriate method for absolute configuration determination.
Conclusion: An Integrated Approach to Stereochemical Elucidation
While X-ray crystallography remains the definitive method for absolute configuration determination, its reliance on high-quality single crystals necessitates the availability of robust alternative techniques. VCD, ECD, and Mosher's method offer powerful, solution-state approaches that can provide unambiguous assignments when crystallography is not feasible. The choice of method should be guided by the properties of the molecule , the available instrumentation, and the desired timeline. In many cases, an integrated approach, where two or more techniques are used to corroborate the findings, provides the highest level of confidence. As a senior application scientist, I advocate for a thorough understanding of the principles and practical considerations of each method to ensure the accurate and efficient structural elucidation of chiral molecules, a critical step in the journey from discovery to a marketed drug.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Glossary | OlexSys [olexsys.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. biotools.us [biotools.us]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute Configuration of Small Molecules by Co-Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated amine compound. By understanding the inherent chemical properties and associated hazards, laboratory professionals can ensure the safety of personnel and minimize environmental impact.
Core Principles of Disposal: Deconstructing the Hazard
The molecular structure of this compound, with its stable carbon-fluorine bonds, necessitates a disposal methodology centered on complete chemical destruction. The trifluoromethyl group imparts significant thermal stability, rendering standard chemical neutralization methods insufficient and potentially hazardous.
The primary hazard classifications for analogous compounds, such as 1-(4-Methoxyphenyl)ethanamine and other fluorinated ethanamines, indicate that this substance should be treated as corrosive, a skin and eye irritant, and potentially harmful if swallowed or inhaled[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
The recommended disposal pathway for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[3]. This process ensures the complete breakdown of the molecule into less harmful components.
Quantitative Data and Hazard Profile
| Property | Value/Classification (based on analogous compounds) | Source |
| CAS Number | 2007916-98-3 (HCl salt) | [4] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1) | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [1][2] |
| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P501 | [1] |
| Physical Form | Expected to be a liquid at room temperature | [5] |
| Disposal Recommendation | High-temperature incineration at an approved hazardous waste facility. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Engineering Controls: All handling of the compound and its waste must be performed in a certified chemical fume hood to prevent inhalation of vapors.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, health hazard).
-
Incompatible Materials: Avoid mixing this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions. A chemical compatibility chart should be consulted for specific material interactions[6].
3. Spill Management:
-
Minor Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
Major Spills: For larger spills, evacuate the immediate area and follow your institution's emergency response procedures.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable chemical waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of halogenated organic compounds are followed. This may include specific EPA waste codes[3][7][8].
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
References
- 1. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. wku.edu [wku.edu]
- 4. (R)-2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANAMINE HCL - CAS:2007916-98-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Methoxyphenethylamine = 98 55-81-2 [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
A Comprehensive Guide to the Safe Handling of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential safety and logistical information for handling 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, a compound with significant potential in research and development. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Inferred Hazard Classifications:
| Hazard Class | Classification | Rationale |
| Skin Corrosion/Irritation | Category 1B or 2 | Analogous compounds are known skin irritants or corrosives[1][2][3]. |
| Serious Eye Damage/Irritation | Category 1 or 2A | Expected to cause serious eye irritation or damage based on analogs[1][2][3]. |
| Acute Toxicity (Oral) | Category 4 | The non-fluorinated analog is harmful if swallowed[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation upon inhalation[1][2]. |
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In the event of accidental contact, immediate flushing is crucial.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The appropriate selection and consistent use of PPE are paramount to preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides maximum protection against splashes and aerosols that can cause severe eye damage[1][4]. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. The choice of glove material should be based on the solvent used, and the manufacturer's compatibility chart should be consulted. Double-gloving is recommended for handling highly corrosive or readily absorbed compounds. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects the skin and personal clothing from splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup. | Protects against inhalation of harmful vapors, especially in situations with poor ventilation or when handling larger quantities. |
Step-by-Step Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
4.1. Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, and all necessary PPE is correctly worn.
-
Containment: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat or paper.
-
Spill Control: Have a spill kit readily available in the laboratory.
4.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the compound to avoid splashing.
-
Closed System: Whenever possible, use a closed system for reactions to prevent the release of vapors.
-
Temperature Control: Be mindful of any exothermic reactions and have a cooling bath ready if necessary.
4.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area in the fume hood after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Storage and Disposal Plan
Proper storage and waste disposal are critical components of the chemical's lifecycle in the laboratory.
6.1. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Security: Store in a locked cabinet or an area with restricted access.
6.2. Disposal:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations[2]. Do not pour down the drain.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[3][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
Spill: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A strong safety culture is the foundation of scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

